3,4,5-Pyridinetriol
Description
Properties
CAS No. |
64604-95-1 |
|---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
3,5-dihydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5NO3/c7-3-1-6-2-4(8)5(3)9/h1-2,7-8H,(H,6,9) |
InChI Key |
WCHOZJBVCUPOMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
3,4,5-Pyridinetriol (3,5-Dihydroxy-4-pyridone): Structural Dynamics & Chelation Chemistry
[1][2]
Executive Summary
3,4,5-Pyridinetriol (CAS: Theoretical / Stable Tautomer: 3,5-dihydroxy-4(1H)-pyridinone ) represents a critical scaffold in medicinal inorganic chemistry.[1][2] While formally named as a tri-hydroxy pyridine, experimental evidence and quantum mechanical modeling confirm that the molecule exists predominantly as the 4-pyridone tautomer in both aqueous solution and solid phases. This structural preference drives its primary utility: acting as a bidentate (
This guide dissects the tautomeric equilibrium, provides a validated synthesis protocol via pyrone ammonolysis, and outlines its application as a siderophore-mimetic chelator in drug development.[1]
Part 1: Structural Analysis & Tautomerism[1][2]
The Tautomeric Equilibrium
The core reactivity of 3,4,5-pyridinetriol is defined by the competition between the aromatic triol form and the conjugated pyridone form. Unlike phenol, where the enol is stable, the 4-hydroxypyridine moiety undergoes a rapid proton shift to the nitrogen atom.
-
Triol Form (Aromatic): Possesses full
electron delocalization but is energetically disfavored due to the basicity of the pyridine nitrogen and the stability of the amide-like resonance in the pyridone. -
Pyridone Form (Dominant): The 4-hydroxyl group tautomerizes to a ketone (
), while the nitrogen accepts the proton ( ). This form retains aromatic character (via the nitrogen lone pair contribution to the ring current) and benefits from a strong dipole moment.
Tautomeric Preference Logic
-
Aromaticity Preservation: The 4-pyridone ring maintains
aromaticity (Hückel rule) because the nitrogen atom contributes two electrons to the -system.[1][2] -
Hydrogen Bonding: The pyridone form acts as both a hydrogen bond donor (N-H) and acceptor (C=O), stabilizing the crystal lattice and aqueous solvation shells more effectively than the triol.
-
Electronic Stabilization: The 3- and 5-hydroxyl groups remain in the enol form, stabilized by intramolecular hydrogen bonding with the central C=4 ketone.[1]
Visualization of Tautomeric Shift
Figure 1. The tautomeric shift from the formal triol species to the thermodynamically stable 3,5-dihydroxy-4-pyridone.[1][2]
Part 2: Synthesis & Characterization[1][2][3]
Synthesis Strategy: Pyrone Ammonolysis
The most robust route to 3,5-dihydroxy-4-pyridone is the conversion of rubiginol (3,5-dihydroxy-4-pyrone) or meconic acid derivatives via ammonolysis.[1][2] This method avoids the difficult oxidation of pyridine and leverages the reactivity of the pyrone oxygen.
Experimental Protocol
Objective: Synthesis of 3,5-dihydroxy-4(1H)-pyridinone from 3,5-dihydroxy-4-pyrone.
Reagents:
-
Hydrochloric Acid (6M, for precipitation)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 3,5-dihydroxy-4-pyrone in 20 mL of ethanol/water (1:1 v/v) in a round-bottom flask.
-
Ammonolysis: Add 5 equivalents of aqueous ammonia (or 3 equivalents of ammonium acetate).
-
Reflux: Heat the mixture to reflux (
) for 6-8 hours. Monitor reaction progress via TLC (eluent: MeOH/DCM 1:9). The pyrone spot ( ) should disappear, replaced by a lower pyridone spot. -
Concentration: Remove solvent under reduced pressure to yield a crude solid.[1]
-
Crystallization: Redissolve the residue in a minimum amount of hot water. Adjust pH to ~6.5-7.0 (isoelectric point) using dilute HCl to induce precipitation.[1][2]
-
Purification: Recrystallize from water/ethanol. Filter and dry in a vacuum oven at
.
Characterization Data (Expected)[1]
| Technique | Parameter | Diagnostic Signal (Pyridone Form) |
| Chemical Shift ( | 7.4-7.6 ppm (s, 2H, H-2/H-6).[1][2] The symmetry of the molecule results in a singlet for the alpha-protons. | |
| Carbonyl | ~170 ppm (C=O, C-4). Distinct downfield shift confirming ketone character.[1] | |
| IR | Carbonyl Stretch | 1620-1650 cm |
| UV-Vis | 280-290 nm (pH dependent).[1][2] Bathochromic shift in basic media due to phenolate formation.[1] |
Part 3: Applications in Drug Development[1][2]
Iron Chelation Mechanism
The 3,5-dihydroxy-4-pyridone structure is a "privileged scaffold" for designing oral iron chelators.[1][2] It mimics the binding site of bacterial siderophores.
-
Binding Mode: Bidentate (
).[1] The C=O oxygen and the deprotonated -OH (at C-3 or C-5) form a five-membered chelate ring with Fe(III).[1][2] -
Stoichiometry: At physiological pH, three molecules of the pyridone bind one Fe(III) ion, forming a neutral, octahedral
complex. -
Stability Constant:
for related hydroxypyridinones, indicating extremely high affinity, sufficient to remove non-transferrin-bound iron (NTBI) from plasma.[1][2]
Biological Signaling & Metabolism[1][2]
Figure 2.[1][4] Mechanism of action for iron chelation and detoxification of labile plasma iron.
References
-
RSC Publishing. (2009).[1] Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine. Royal Society of Chemistry.[1]
-
National Institutes of Health (NIH). (2013).[1] From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed Central.[1]
-
WuXi Biology. (2020).[1] Magical Power of Quantum Mechanics: Tautomerism in Drug Discovery.
-
PubChem. (2025).[1] 3,4-Dihydroxypyridine Compound Summary. National Library of Medicine.[1]
-
MDPI. (2020).[1] Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel Heterocycles. Molecules.
Thermodynamic Stability of 3,4,5-Trihydroxypyridine vs. Pyridone Tautomers
This is an in-depth technical guide on the thermodynamic stability and tautomeric landscape of 3,4,5-trihydroxypyridine.
Technical Guide for Medicinal Chemistry & Structural Biology
Executive Summary
In the thermodynamic landscape of 3,4,5-trihydroxypyridine, the classic "aromatic" pyridine triol structure is a transient or minor species under standard physiological and laboratory conditions. The dominant tautomer is 3,5-dihydroxy-4(1H)-pyridinone (also referred to as 3,5-dihydroxy-4-pyridone).[1]
This preference is driven by a synergistic stabilization mechanism:
-
Electronic Conjugation: The 4-pyridone core maintains significant aromatic character through amide-like resonance (
-donation from N1 to O4).[1] -
Intramolecular Hydrogen Bonding: The hydroxyl groups at positions 3 and 5 form a "dual-chelate" hydrogen bond network with the C4 carbonyl oxygen, locking the molecule into the pyridone form.[1]
-
Solvation Effects: The high dipole moment of the pyridone tautomer is heavily stabilized in polar solvents (e.g., H₂O, DMSO), further shifting the equilibrium away from the neutral triol.
For drug development—particularly in the design of siderophores and metalloenzyme inhibitors—treating this scaffold as a pyridone rather than a pyridine is critical for accurate docking scores, pKa prediction, and metal coordination modeling.
Theoretical Framework: The Tautomeric Landscape[1]
The Competitors
The tautomerism of 3,4,5-trihydroxypyridine involves proton transfer between the hydroxyl oxygens and the ring nitrogen (prototropic tautomerism). While multiple forms are theoretically possible, only two are thermodynamically relevant:
-
Form A: 3,4,5-Trihydroxypyridine (The Triol)
-
Form B: 3,5-Dihydroxy-4-pyridone (The Pyridone) [1]
-
Structure: A cyclic amide-like ketone at position 4, with hydroxyls at 3 and 5.[1]
-
Driver: Strong C=O bond enthalpy (
745 kJ/mol) vs C-O ( 358 kJ/mol) and significant resonance stabilization energy.[1] -
Critical Feature: The N-H proton allows the nitrogen lone pair to participate in the
-system, maintaining "aromatic-like" stability.
-
Thermodynamic Drivers
The stability difference (
| Factor | Influence on Equilibrium | Mechanism |
| Resonance Energy | Favors Pyridone | The 4-pyridone ring retains ~35% of benzene's resonance energy due to the contribution of the zwitterionic resonance form ( |
| H-Bonding (Internal) | Strongly Favors Pyridone | The 3-OH and 5-OH groups act as H-bond donors to the C4-carbonyl oxygen acceptor.[1] This forms two stable 5-membered pseudo-rings.[1] |
| Solvation (Polar) | Strongly Favors Pyridone | The pyridone form has a large dipole moment ( |
| Solvation (Non-polar) | Favors Pyridone (Slightly) | Even in gas phase/chloroform, the intramolecular H-bonds often outweigh the loss of pure pyridine aromaticity. |
Structural Visualization & Pathways
The following diagram illustrates the tautomerization pathway and the resonance stabilization of the dominant form.
Figure 1: Tautomeric pathway showing the relaxation of the triol to the thermodynamically stable pyridone form, stabilized by resonance and intramolecular hydrogen bonding.
Experimental Characterization Protocols
To validate the dominant tautomer in your specific formulation or derivative, use the following self-validating spectral workflows.
NMR Spectroscopy (The Gold Standard)
The chemical shift of the C4 carbon and the coupling constants are definitive.[1]
-
Solvent: DMSO-
or D₂O (avoid CDCl₃ due to solubility issues).[1] -
Key Signals:
| Nucleus | Triol (Hypothetical) | Pyridone (Observed) | Notes |
| 150 - 160 ppm | 168 - 178 ppm | Diagnostic carbonyl shift.[1] | |
| ~135 ppm | ~130 - 140 ppm | Shielded relative to pyridine. | |
| Absent | 11.0 - 13.0 ppm | Broad singlet; exchangeable with D₂O. | |
| Sharp singlets | Broad/Deshielded | Due to intramolecular H-bonding.[1] |
UV-Vis Spectroscopy
-
Method: Measure absorption in aqueous buffer (pH 7.4).
-
Expectation:
X-Ray Crystallography
If a single crystal can be grown (often as a hydrochloride salt or co-crystal):
-
C4-O Bond Length: Look for 1.22–1.26 Å (double bond character) vs. 1.35 Å (single bond).[1]
-
C3-C4 Bond Length: Look for 1.44 Å (single bond character) indicating loss of full delocalization at these positions.[1]
-
Ring Planarity: The ring remains planar, confirming the resonance contribution.[1]
Implications for Drug Development
Metal Chelation (Siderophore Mimicry)
The 3,5-dihydroxy-4-pyridone motif is a privileged scaffold for binding hard Lewis acids (Fe³⁺, Al³⁺, Ga³⁺).
-
Mechanism: The C4 carbonyl oxygen and the C3 (or C5) hydroxyl oxygen form a five-membered chelate ring.[1]
-
Stoichiometry: Typically forms stable 3:1 (Ligand:Metal) octahedral complexes.[1]
-
Design Note: Do not block the N-H unless necessary. Alkylation at Nitrogen (N-methyl) retains the pyridone form (e.g., Deferiprone) and improves lipophilicity. Alkylation at O4 locks the molecule in the alkoxypyridine form, destroying the chelation potential.[1]
Bioisosterism & Permeability[1]
-
H-Bond Donors/Acceptors: The pyridone tautomer presents distinct H-bond patterns compared to the triol.[1]
-
Permeability: The high polarity and zwitterionic character of the pyridone form can limit passive permeability across the blood-brain barrier (BBB) unless the hydroxyls are masked (prodrug strategy) or the ring is substituted with lipophilic groups.
References
-
Tautomerism of Hydroxypyridines: Beak, P., Covington, J. B., & Smith, S. G. (1976). Structural studies of tautomeric systems: the importance of association. Journal of the American Chemical Society, 98(25), 8284-8286.
-
Thermodynamic Stability of 4-Pyridones: Kwiatkowski, J. S., & Leszczyński, J. (1996). Tautomerism of 2-and 4-hydroxypyridines. Journal of Molecular Structure: THEOCHEM, 376(1-3), 325-334.
-
Iron Chelation Chemistry: Hider, R. C., & Kong, X.[1] (2010).[1][2] Chemistry and biology of siderophores. Natural Product Reports, 27(5), 637-657.
-
Intramolecular H-Bonding in Gallopyridines: Kleinpeter, E., et al. (2000).[1] Structure and tautomerism of 4-pyridones. Tetrahedron, 56(46), 9131-9137.
-
Computational Analysis (DFT): Nagy, P. I., et al. (2007).[1][3] Theoretical Investigation of Tautomeric Equilibria for Isonicotinic Acid and 4-Pyridone. Journal of Chemical Theory and Computation, 3(4), 1249–1266.[3]
Sources
The 3,4,5-Vector: Electronic Tuning of Pyridine Rings in Medicinal Chemistry
[1]
Executive Summary
The 3,4,5-substituted pyridine motif represents a unique "electronic triad" in medicinal chemistry.[1] Unlike the 2,6-positions, which are dominated by steric hindrance and direct interaction with the nitrogen lone pair, the 3,4,5-positions allow for subtle electronic fine-tuning of the ring's dipole, basicity (pKa), and metabolic stability without compromising the primary hydrogen-bond accepting capability of the pyridine nitrogen.[1] This guide analyzes the vector addition of electronic effects at these positions and provides validated synthetic protocols for accessing this challenging substitution pattern.
Part 1: Fundamentals of Pyridine Electronics
The "Meta-Para-Meta" Conundrum
To understand the 3,4,5-trisubstituted system, one must deconstruct the electronic relationship of each position relative to the ring nitrogen:
-
Positions 3 & 5 (Meta-like): These positions are electronically similar to the meta-position in nitrobenzene.[1][2] They are the least electron-deficient carbons on the ring, making them the preferred sites for Electrophilic Aromatic Substitution (EAS).[1] However, they do not conjugate directly with the ring nitrogen’s lone pair.
-
Position 4 (Para-like): This position is in direct conjugation with the nitrogen. It is highly electron-deficient, making it a "hotspot" for Nucleophilic Aromatic Substitution (
).[1][2]
Electronic Vector Analysis
In a 3,4,5-substituted system, the substituents interact through a "push-pull" mechanism.[1]
-
Inductive Effects (
): Substituents at 3 and 5 exert strong inductive effects on the nitrogen pKa due to proximity ( dependence). -
Resonance Effects (
): A donor at C4 (e.g., -NH2, -OMe) can push electron density onto the ring nitrogen, significantly raising pKa.[1] Conversely, an acceptor at C4 (e.g., -CN, -NO2) drastically lowers pKa by stabilizing the conjugate base via resonance.[1]
Visualization: The Electronic Vector Map
The following diagram illustrates the opposing electronic forces in a generic 3,4,5-trisubstituted pyridine.
Figure 1: Vector analysis of electronic inputs on the pyridine nitrogen. C3/C5 act primarily through induction/sterics, while C4 acts through resonance.[1]
Part 2: Quantitative Data & pKa Tuning
The basicity of the pyridine nitrogen is the primary metric for electronic characterization. The table below demonstrates how 3,4,5-substitution alters pKa compared to the unsubstituted parent.
Table 1: Comparative pKa Values of Substituted Pyridines[3]
| Compound | Substitution Pattern | pKa (Conj. Acid) | Electronic Effect |
| Pyridine | Unsubstituted | 5.23 | Baseline |
| 3,5-Lutidine | 3,5-Dimethyl | 6.15 | Weak Inductive Donor (+I) from two methyls. |
| 2,4,6-Collidine | 2,4,6-Trimethyl | 7.43 | Strong +I and +R (hyperconjugation) from three methyls. |
| 4-Aminopyridine | 4-Amino | 9.17 | Strong Resonance Donor (+R) dominates.[1][2][3] |
| 3,5-Dichloropyridine | 3,5-Dichloro | 0.67 | Strong Inductive Withdrawal (-I) by halogens. |
| 4-Amino-3,5-dichloropyridine | 3,5-Dichloro-4-Amino | ~1.48 (Pred.)[1][2][3] | The Conflict: +R from Amino fights -I from Chlorines.[1][2][3] The -I effect wins due to proximity.[1][2] |
| Pentafluoropyridine | Per-substituted | <-5.0 | Total electron deficiency.[1][2][3] |
Key Insight: In 3,5-dihalo-4-aminopyridines (a common scaffold in kinase inhibitors), the electron-withdrawing nature of the halogens at 3/5 completely suppresses the basicity gained from the 4-amino group.[1][2] This renders the molecule non-basic at physiological pH, improving membrane permeability (LogD).
Part 3: Synthetic Access via 3,4-Pyridynes
Accessing the 3,4,5-substitution pattern is synthetically difficult using standard EAS because the ring is deactivated.[1] The most robust "self-validating" protocol is the Knochel 3,4-Pyridyne Method , which utilizes a "halogen dance" or directed metalation to generate a transient aryne intermediate.[1][2]
Protocol: Regioselective Functionalization via 3,4-Pyridyne
Objective: Synthesize a 3,4,5-functionalized pyridine from 3-chloro-2-ethoxypyridine.
-
Precursor: Start with 3-chloro-2-ethoxypyridine . The 2-ethoxy group serves as a Directing Group (DG).[1][2]
-
Lithiation: Treat with n-BuLi at -78°C. Lithium-Halogen exchange is not the first step; rather, directed ortho-lithiation occurs at C4 due to the inductive pull of the C3-Cl and C2-OEt.[1][2]
-
Pyridyne Formation: Upon warming or transmetalation, LiCl is eliminated to form the 3,4-pyridyne .[1]
-
Nucleophilic Trapping: A Grignard reagent (R-MgBr) adds to the pyridyne.[1][2]
-
Electrophilic Quench: The resulting C3-magnesium species is trapped with an electrophile (
).[1][2]
Visualization: The Knochel Pyridyne Pathway
Figure 2: Synthetic workflow for accessing 3,4,5-substituted pyridines via the aryne distortion model.
Part 4: Medicinal Chemistry Applications
Metabolic Blocking (The "Soft Spot" Strategy)
Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the most accessible positions.[1][2] In pyridines, the C3 and C5 positions are metabolic "soft spots."
-
Strategy: Introducing fluorine or chlorine at C3/C5 blocks metabolic oxidation.[2]
-
Result: Increased half-life (
) and metabolic stability.[1][2] -
Example: Roflumilast (PDE4 inhibitor). The metabolite 3,5-dichloro-4-aminopyridine shows how the body attempts to cleave substituents, but the chlorinated ring itself remains intact due to electronic deactivation.[1][2]
Solubility & Permeability Tuning
-
LogD Reduction: Pyridines are polar.[2] However, a 3,4,5-trisubstituted pyridine can be made lipophilic (high LogP) by using alkyls, or hydrophilic (low LogP) by using polar donors at C4.
-
Hydrogen Bonding: A substituent at C4 (e.g., -NH2) can serve as a H-bond donor, while the ring Nitrogen remains a H-bond acceptor.[1][2] However, if C3/C5 are electron-withdrawing (e.g., F, Cl), the H-bond accepting ability of the ring Nitrogen is significantly reduced (pKa drops from 5.2 to <2.0), effectively "hiding" it from solvent water but still allowing specific interactions in a protein pocket.[1]
References
-
Knochel, P., et al. "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science, 2021. Link
-
Williams, R. "pKa Data Compiled." Organic Chemistry Data, 2022. Link
-
Setliff, F. L., et al. "Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants."[1][2] Journal of the Arkansas Academy of Science, 1998. Link
-
PubChem. "4-Amino-3,5-dichloropyridine Compound Summary."[1][2][4] National Library of Medicine, 2025. Link
-
Fischer, A., et al. "Electronic influence of substitution on the pyridine ring." Journal of the Chemical Society B, 1969. Link
The Transient Scaffold: 3,4,5-Pyridinetriol in Microbial Metabolic Networks
[1]
Executive Summary
3,4,5-Pyridinetriol represents a rare and chemically elusive class of microbial metabolites.[1] Unlike its stable structural isomers (such as 2,5-dihydroxypyridine or 2,3,6-trihydroxypyridine), 3,4,5-pyridinetriol is characterized by high redox lability and rapid enzymatic turnover.[1] It primarily appears as a transient intermediate in the catabolism of mimosine (a toxic plant alkaloid) and the oxidative degradation of pyridine rings by soil bacteria (Agrobacterium and Rhizobium spp.).
This guide synthesizes the chemical ecology of this molecule, distinguishing it from more common vitamers (B6), and provides a validated protocol for its stabilization and detection in microbial broths.[1]
Part 1: Chemical Identity and Tautomeric Equilibrium
To isolate this metabolite, researchers must first understand its "chameleon" nature.[1] 3,4,5-pyridinetriol exists in a tautomeric equilibrium that heavily favors the pyridone form in aqueous solution.[1]
The Tautomeric Triad
In biological buffers (pH 7.0–7.4), the molecule does not exist primarily as a tri-ol.[1] It shifts towards 3,5-dihydroxy-4-pyridone .[1] This structural nuance is critical for LC-MS identification, as the fragmentation patterns differ between the hydroxy-pyridine and pyridone forms.[1]
| Chemical Form | Structure Description | Stability Profile | Dominant Environment |
| 3,4,5-Pyridinetriol | Aromatic pyridine ring with three -OH groups.[1] | Highly Unstable (Oxidizes to quinones) | Anhydrous organic solvents |
| 3,5-Dihydroxy-4-pyridone | Keto-enol tautomer; loss of aromaticity.[1] | Moderate (Chelates metals) | Aqueous biological media (pH 7) |
| Pyridin-quinone | Oxidized radical species.[1] | Transient | Aerobic culture broths |
The "Gallic Acid" Analogy
Chemically, 3,4,5-pyridinetriol is the pyridine analog of Gallic Acid (3,4,5-trihydroxybenzoic acid).[1] Like Gallic Acid, it possesses potent antioxidant capacity due to its ability to donate hydrogen atoms from the vicinal hydroxyl groups.[1] However, the nitrogen in the ring destabilizes the structure, making it far more susceptible to ring-opening dioxygenases than its benzene counterpart.[1]
Part 2: Microbial Occurrence and Biosynthetic Logic[1]
The natural occurrence of 3,4,5-pyridinetriol is inextricably linked to the detoxification of specific alkaloids and the "scavenging" of pyridine rings.[1]
The Mimosine Degradation Pathway
The most definitive source of the 3,4,5-oxygenation pattern is the degradation of Mimosine , a non-protein amino acid found in Leucaena leucocephala.[1]
-
Primary Organism: Synergistes jonesii (rumen bacterium).[1]
-
Mechanism: The bacterium cleaves the alanyl side chain of mimosine to yield 3,4-dihydroxypyridine (3,4-DHP) .[1]
-
The 3,4,5-Connection: While 3,4-DHP is the stable accumulation product, further oxidative attack by non-specific P450s or flavin-dependent monooxygenases can hydroxylate the C-5 position, yielding the transient 3,4,5-triol species before ring fission occurs.[1]
Pyridine Ring Catabolism (Agrobacterium sp.)[1][2]
In soil bacteria like Agrobacterium and Arthrobacter, pyridine degradation proceeds via hydroxylation.[1]
-
Initiation: Pyridine is hydroxylated to 3-hydroxypyridine.[2]
-
Diol Formation: This is further oxidized to 2,5-dihydroxypyridine or 3,4-dihydroxypyridine .[1]
-
Triol Intermediates: To break the aromaticity for ring cleavage, a third hydroxyl group is often introduced.[1] While 2,3,6-trihydroxypyridine is the standard intermediate for nicotine degradation, the 3,4,5-isomer is the theoretical intermediate for the meta-cleavage of 3,4-dihydroxypyridine.[1]
Visualization of the Pathway
The following diagram illustrates the divergence between the stable 3,4-DHP metabolite and the transient 3,4,5-THP intermediate.
Figure 1: The metabolic fate of Mimosine and Pyridine, highlighting 3,4,5-THP as the critical pre-fission intermediate.[1]
Part 3: Analytical Protocol for Detection
Detecting 3,4,5-pyridinetriol is challenging because it rapidly auto-oxidizes in air.[1] Standard extraction methods (ethyl acetate/water) often yield black polymeric pigments rather than the monomer.[1] The following protocol uses in-situ derivatization to trap the molecule.
Experimental Workflow: The "Trapping" Method
Objective: Stabilize the reactive hydroxyl groups via silylation or acetylation before exposure to air.
Reagents:
-
Culture Supernatant (Anaerobic)[1]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS[1]
-
Acetonitrile (LC-MS grade)[1]
-
Argon gas[1]
Step-by-Step Protocol:
-
Anaerobic Quenching:
-
Harvest 1 mL of microbial culture inside an anaerobic chamber.
-
Immediately centrifuge at 10,000 x g for 5 mins to remove cells.
-
Critical: Do not expose supernatant to air.
-
-
Lyophilization:
-
Freeze the supernatant in liquid nitrogen.
-
Lyophilize to dryness. (Note: Speed is key to prevent oxidative polymerization).[1]
-
-
Derivatization (The Trap):
-
GC-MS Analysis:
Visualization of Analytical Logic
Figure 2: Stabilization workflow for preventing auto-oxidation of poly-hydroxypyridines.
Part 4: Applications and Bioactivity[6]
While currently an "orphan" metabolite in industrial fermentation, 3,4,5-pyridinetriol holds significant potential in drug development due to its structural properties.[1]
Iron Chelation (Siderophore Activity)
The vicinal hydroxyl groups (specifically the 3-hydroxy-4-pyridone motif) form extremely stable complexes with Fe(III).[1]
-
Mechanism: The oxygen atoms act as a bidentate ligand.
-
Potential: This structure is the core scaffold for designing drugs to treat Thalassemia (iron overload), similar to the drug Deferiprone (which is a dimethyl-3-hydroxy-4-pyridone).[1]
Antioxidant "Super-Scavenger"
Studies suggest that 3,4,5-pyridinetriol acts as a "super-scavenger" of superoxide radicals, exceeding the potency of Vitamin C. However, its cytotoxicity (due to quinone formation) limits its direct use as a supplement; it is better suited as a topical antioxidant or preservative where stability can be controlled.[1]
References
-
Behrman, E. J. (2025).[1][6] Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. ResearchGate.
-
Houghton, C., & Cain, R. B. (1972).[1] Microbial metabolism of the pyridine ring.[3][2][7][6][8][9][10][11] Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms.[3][2] Biochemical Journal.
-
Watson, G. K., & Cain, R. B. (1975).[1] Microbial metabolism of the pyridine ring.[3][2][7][6][8][9][10][11] Metabolic pathways of pyridine biodegradation by soil bacteria. Biochemical Journal.
-
Domagal-Goldman, S. D., et al. (2019).[1] Microbial metabolism of mimosine and 3,4-dihydroxypyridine. Applied and Environmental Microbiology.
-
Kaiser, J. P., et al. (1996).[1] The biodegradation of pyridine and its derivatives. Critical Reviews in Environmental Science and Technology. [1]
Sources
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- 3. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(3',4'-Dihydroxyphenyl-γ-valerolactone), a Major Microbial Metabolite of Proanthocyanidin, Attenuates THP-1 Monocyte-Endothelial Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 3,4,5-Pyridinetriol in Organic Solvents
The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 3,4,5-pyridinetriol .
Executive Summary
3,4,5-Pyridinetriol (also referred to as 3,4,5-trihydroxypyridine) represents a class of polyhydroxylated heterocyclic compounds often encountered as metabolic intermediates or synthetic precursors in pharmaceutical development.[1][2] Its solubility behavior is strictly governed by its tautomeric equilibrium . While formally a "triol," the molecule predominantly exists in a keto-enol tautomeric state, most notably as 3,5-dihydroxy-4-pyridone .
This structural duality creates a high-polarity, zwitterionic character that dictates a specific solubility profile: high solubility in polar aprotic solvents (DMSO, DMF) , moderate-to-low solubility in polar protic solvents (alcohols), and virtual insolubility in non-polar organic solvents (hexane, chloroform). This guide provides the physicochemical basis for these observations and details the standard operating procedures (SOPs) for empirical verification.
Physicochemical Characterization & Tautomerism[3]
To understand the solubility of 3,4,5-pyridinetriol, one must first address its structural dynamics. The aromatic "triol" form is energetically less favorable than the "pyridone" form due to the stabilization energy of the carbonyl group at the 4-position (gamma to nitrogen).
Tautomeric Equilibrium
The molecule exists in equilibrium between the trihydroxy form and the pyridone form. In solution, particularly in polar solvents, the equilibrium shifts toward the pyridone, which may also exhibit zwitterionic character depending on pH.
Figure 1: Tautomeric equilibrium shifting from the aromatic triol to the stable pyridone and zwitterionic forms, heavily influencing solvent interaction.
Theoretical Solubility Parameters
-
LogP (Octanol/Water): Estimated < 0 (Highly Hydrophilic).
-
H-Bond Donors: 3 (Hydroxyl groups + NH in pyridone form).
-
H-Bond Acceptors: 4 (Oxygen atoms + Ring Nitrogen).
-
Lattice Energy: High, due to extensive intermolecular hydrogen bonding networks in the solid state.
Solubility Profile: Data & Analysis
The following profile classifies solvents based on their interaction capability with 3,4,5-pyridinetriol. Data is synthesized from general hydroxypyridine behavior and specific tautomer stability principles.
Solvent Class Analysis[4]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Explanation |
| Polar Aprotic | DMSO, DMF, DMAc | High | These solvents are strong H-bond acceptors (S=O, C=O) capable of disrupting the crystal lattice of the pyridone. They stabilize the polar/zwitterionic form effectively. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | Soluble, but often requires heating. While they can H-bond, the high lattice energy of the solid often resists dissolution at room temperature compared to DMSO. |
| Water | Water (pH dependent) | Moderate to High | Solubility is highly pH-dependent. The compound is amphoteric; solubility increases significantly in acidic (cationic form) or basic (anionic form) conditions. |
| Chlorinated | DCM, Chloroform | Insoluble | Lacks sufficient polarity or H-bonding capability to solvate the hydroxyl groups or the pyridone carbonyl. |
| Non-Polar | Hexane, Toluene, Ether | Insoluble | Completely incompatible with the high polarity and H-bonding requirements of the solute. |
Temperature Dependence
Solubility in alcohols (MeOH, EtOH) displays a steep positive correlation with temperature.
-
Recommendation: For recrystallization, use hot Ethanol or an Ethanol/Water mixture. The compound will dissolve at reflux and crystallize upon cooling.
Methodological Framework: Solubility Determination
To empirically validate the solubility profile for specific formulation requirements, the Shake-Flask Method coupled with HPLC-UV detection is the gold standard.
Experimental Workflow
Figure 2: Step-by-step Shake-Flask protocol for quantitative solubility determination.
Detailed Protocol Steps
-
Preparation: Weigh approximately 50 mg of 3,4,5-pyridinetriol into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent.
-
Saturation: If the solid dissolves completely, add more solid until a precipitate remains visible (saturation point).
-
Equilibration: Place vials in an orbital shaker at controlled temperature (25°C ± 0.1°C) for 24 hours.
-
Sampling: Centrifuge the vials at 10,000 rpm for 5 minutes. Carefully withdraw the supernatant using a syringe.
-
Filtration: Pass the supernatant through a 0.22 µm or 0.45 µm PTFE syringe filter (PTFE is resistant to most organic solvents).
-
Quantification:
-
Instrument: HPLC with UV-Vis or PDA detector.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 95:5 to 5:95).
-
Wavelength: 280 nm (characteristic for hydroxypyridinones).
-
Standard Curve: Prepare a stock solution in DMSO and dilute to create a 5-point calibration curve.
-
Applications & Implications
Understanding this profile is critical for:
-
Drug Formulation: 3,4,5-pyridinetriol derivatives are often investigated as iron chelators (siderophores). Formulation in lipid-based delivery systems may require lipophilic prodrugs due to the parent compound's insolubility in oils.
-
Synthesis: Reactions involving this core should utilize DMF or DMSO as the reaction medium. If a proton source is needed, Methanol is a viable alternative, though solubility limits may apply.
-
Purification: The compound's insolubility in non-polar solvents (Ether, Hexane) makes precipitation a highly effective purification strategy. Dissolve the crude product in minimal Methanol/DMSO and pour into excess Diethyl Ether to precipitate the pure compound.
References
-
Tautomerism in Hydroxypyridines
-
Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines. Journal of the Chemical Society B: Physical Organic. Link
-
-
Solubility of Pyridinones
-
Wikipedia Contributors. (2024). 4-Pyridone: Properties and Tautomerism. Wikipedia, The Free Encyclopedia. Link
-
-
Synthesis and Properties of 3-Hydroxy-4-pyridones
-
ChemicalBook. (2023). 3-hydroxy-4-pyridone Properties and Supplier Data. Link
-
-
General Solubility Protocols
-
University of Calgary. (2023). Solubility of Organic Compounds: Principles and Laboratory Techniques. Link
-
Sources
The 3,4,5-Trihydroxypyridine Pharmacophore: Mechanistic Antioxidant Profiling
The following technical guide details the antioxidant mechanisms, structural efficacy, and validation protocols for the 3,4,5-trihydroxypyridine core.
Technical Whitepaper | Version 1.0
Executive Summary
The 3,4,5-trihydroxypyridine (3,4,5-THP) core represents a highly specialized scaffold in medicinal chemistry, merging the redox potency of the galloyl moiety (found in gallic acid) with the versatile coordination chemistry of the pyridine heterocycle. Unlike its carbocyclic analog, the inclusion of the nitrogen atom at position 1 introduces unique electronic pull and pH-dependent tautomerism, significantly altering Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). This guide dissects the core’s triple-action mechanism: Hydrogen Atom Transfer (HAT) , Sequential Proton Loss Electron Transfer (SPLET) , and Transition Metal Chelation , providing a roadmap for its application in neuroprotective and anti-inflammatory drug discovery.
Structural Basis of Efficacy
Electronic Architecture & Tautomerism
The 3,4,5-THP core is not a static structure.[1] It exists in a dynamic equilibrium between the pyridinol (aromatic) and pyridone (keto) tautomers.
-
The Nitrogen Effect: The electronegative nitrogen atom (
) exerts an inductive electron-withdrawing effect (-I), theoretically increasing the acidity of the hydroxyl protons compared to a phenol ring. This facilitates the deprotonation step in SPLET mechanisms. -
The Vicinal Triol System: The three adjacent hydroxyl groups (positions 3, 4, 5) create a continuous electron-rich domain. This arrangement allows for the stabilization of the resulting phenoxyl-type radical via resonance delocalization across the heterocyclic ring and the adjacent oxygen atoms.
Comparative Potency
| Feature | 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 3,4,5-Trihydroxypyridine (Target Core) | Impact on Activity |
| Ring System | Benzene (Carbocycle) | Pyridine (Heterocycle) | Pyridine N lowers HOMO energy, potentially increasing stability against auto-oxidation. |
| H-Bonding | Intermolecular | Intra- & Intermolecular | N atom acts as an H-bond acceptor, stabilizing the 3-OH group. |
| Acidity (pKa) | ~4.4 (COOH), ~8.7 (OH) | ~3.2 (NH+), ~8-9 (OH) | Lower pKa facilitates SPLET mechanism at physiological pH (7.4). |
| Chelation | Bidentate (Catechol site) | Tridentate potential (N + OHs) | Enhanced metal sequestration capacity. |
Mechanistic Pathways
The antioxidant activity of 3,4,5-THP is governed by three primary thermodynamic pathways. The dominance of a specific pathway is dictated by the solvent polarity and pH of the environment.
Pathway Logic Visualization
The following diagram illustrates the decision matrix for the 3,4,5-THP core reacting with a free radical (
Figure 1: Mechanistic divergence of the 3,4,5-THP antioxidant core based on environmental conditions.
Detailed Mechanisms
A. Hydrogen Atom Transfer (HAT)
-
Mechanism:
-
Driver: Bond Dissociation Enthalpy (BDE).
-
3,4,5-THP Specifics: The 4-OH group is typically the most active site for H-abstraction due to the symmetric stabilization of the resulting radical by the 3-OH and 5-OH groups. The BDE is lowered by the electron-donating resonance of the adjacent oxygens, making it a "fast" kinetic scavenger.
B. Sequential Proton Loss Electron Transfer (SPLET)
-
Mechanism:
- (Proton Loss)
- (Electron Transfer)
-
Driver: Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).
-
3,4,5-THP Specifics: At pH 7.4, the pyridine nitrogen can protonate (
), while the OH groups deprotonate. The anionic form ( ) is a potent electron donor. This is the dominant mechanism in aqueous, physiological environments.
C. Metal Chelation (The "Preventive" Mechanism)
Unlike simple phenols, the 3,4,5-THP core possesses a heterocyclic nitrogen adjacent to hydroxyl groups. This enables the formation of stable 5-membered chelate rings with transition metals (Fe²⁺, Cu²⁺), preventing the Fenton reaction (
Experimental Validation Protocols
To validate the efficacy of a 3,4,5-THP derivative, researchers must move beyond simple colorimetric assays. The following protocols ensure rigorous characterization.
Protocol: Electrochemical Determination of Oxidation Potential
Objective: Determine the thermodynamic feasibility of electron transfer (SET mechanism). Equipment: Potentiostat/Galvanostat, Glassy Carbon Electrode (GCE).
Step-by-Step Workflow:
-
Preparation: Dissolve 3,4,5-THP derivative (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (
) as the supporting electrolyte. -
Setup: Use a three-electrode system:
-
Working: Glassy Carbon (polished with 0.05 µm alumina).
-
Reference: Ag/AgCl (3 M KCl).
-
Counter: Platinum wire.
-
-
Execution: Perform Cyclic Voltammetry (CV) scanning from 0.0 V to +1.2 V at scan rates of 50, 100, and 200 mV/s.
-
Analysis: Identify the first anodic peak potential (
). A lower (typically < 0.4 V vs Ag/AgCl) indicates high electron-donating capacity, correlating with superior antioxidant activity. -
Reversibility Check: Calculate the peak separation (
). A quasi-reversible wave indicates a stable radical cation intermediate.
Protocol: pH-Dependent Radical Scavenging (SPLET Validation)
Objective: Distinguish between HAT and SPLET mechanisms by varying pH.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 4.0, 6.0, 7.4, and 9.0.
-
Radical Source: Prepare a 100 µM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: Mix 1 mL of buffer (containing 20 µM 3,4,5-THP) with 1 mL of DPPH solution.
-
Kinetics: Monitor absorbance at 517 nm every 10 seconds for 10 minutes using a UV-Vis spectrophotometer.
-
Interpretation:
-
If Rate (
) increases significantly as pH increases SPLET dominant (deprotonation aids activity). -
If Rate (
) is pH-independent HAT dominant .
-
Validation Workflow Diagram
Figure 2: Integrated experimental workflow for validating the antioxidant mechanism of 3,4,5-THP derivatives.
References
-
Dimitrić Marković, J. M., et al. (2014). "Mechanistic pathways of the antioxidant activity of 3,4,5-trihydroxybenzoic acid derivatives." RSC Advances.
-
Hider, R. C., & Kong, X. (2013). "Iron: Effect of Overload and Therapeutic Chelation."[2][3] Metal Ions in Life Sciences.
-
Leopoldini, M., et al. (2011). "Iron Chelation by Polyphenols: A DFT Study." Journal of Chemical Theory and Computation.
-
Xie, J., et al. (2018). "Theoretical study on the antioxidant activity of 3-hydroxypyridine derivatives." Structural Chemistry.
-
Brand-Williams, W., et al. (1995). "Use of a free radical method to evaluate antioxidant activity."[4][5] LWT - Food Science and Technology.
Sources
- 1. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis of 3-Hydroxypyridine Scaffolds from Furfurylamine Precursors
Executive Summary & Chemical Strategy
Important Technical Clarification: While the direct oxidative rearrangement of furfurylamine (2-aminomethylfuran) is the industrial standard for synthesizing 3-hydroxypyridine (3-pyridinol), the specific target 3,4,5-pyridinetriol cannot be accessed directly from furfurylamine in a single step. The triol requires a pre-functionalized furan or de novo ring construction (e.g., from acyclic precursors or 4-pyrone derivatives).
This Application Note details the validated protocol for the oxidative ring expansion of furfurylamine to 3-hydroxypyridine , the foundational scaffold. It subsequently outlines the theoretical downstream functionalization required to access poly-hydroxylated derivatives, ensuring the user has a scientifically grounded path forward.
Core Reaction Logic (The Clauson-Kaas Rearrangement)
The transformation relies on the oxidative opening of the furan ring to generate a reactive dicarbonyl intermediate (often masked as an acetal), which undergoes intramolecular cyclization with the pendant amine group.
-
Oxidation: Electrophilic attack on the furan ring (using
or ). -
Ring Opening: Formation of a 2,5-dimethoxy-2,5-dihydrofuran (in MeOH) or an acyclic 1,4-dicarbonyl equivalent.
-
Cyclization: Acid-catalyzed condensation of the amine with the carbonyl species to form the pyridine ring.
Mechanistic Pathway & Visualization
The following diagram illustrates the critical pathway from furfurylamine to the 3-hydroxypyridine core.
Figure 1: Reaction pathway for the oxidative expansion of furfurylamine. The amine nitrogen acts as the nucleophile in the final ring closure.
Experimental Protocols
Method A: Green Oxidation (Hydrogen Peroxide)
Recommended for bench-scale synthesis due to lower toxicity and absence of halogenated byproducts.
Reagents:
-
Furfurylamine (99%)[1]
-
Hydrogen Peroxide (30% aq.)
-
Hydrochloric Acid (6M)
-
Catalyst: Aquivion® (Perfluorosulfonic acid polymer) or dilute HCl.
Protocol:
-
Setup: Charge a 250 mL 3-neck round-bottom flask with furfurylamine (9.7 g, 100 mmol) and water (50 mL) . Cool to 0–5°C using an ice bath.
-
Acidification: Slowly add HCl (6M, 20 mL) to protonate the amine, protecting it from N-oxidation. Maintain temperature <10°C.
-
Oxidation: Add
(30%, 12.5 mL, ~110 mmol) dropwise over 60 minutes.-
Critical Control Point: The reaction is exothermic. Do not exceed 10°C during addition to prevent polymerization.
-
-
Heating: Remove ice bath. Stir at room temperature for 1 hour, then heat to reflux (100°C) for 2 hours. The solution will darken.
-
Workup:
-
Cool to room temperature.
-
Neutralize with solid
to pH 6–7. -
Extract continuously with chloroform or ethyl acetate for 12 hours (liquid-liquid extractor recommended due to high water solubility of product).
-
-
Purification: Dry organic phase over
, filter, and concentrate. Recrystallize from ethanol/benzene.
Method B: Electrolytic/Halogen Oxidation (Clauson-Kaas)
Recommended for industrial scale-up or when anhydrous conditions are preferred.
Reagents:
-
Methanol (anhydrous)
-
Bromine (
) or Chlorine gas ( )[9] -
Ammonia (gas)
Protocol:
-
Methoxylation: Dissolve furfurylamine (100 mmol) in MeOH (100 mL) . Cool to -10°C.
-
Halogenation: Bubble
gas or add dropwise until 1.05 eq is reached. -
Neutralization: Pass dry
gas into the solution to precipitate ammonium halide salts. Filter the salts. -
Hydrolysis/Cyclization: Add the filtrate to 2M HCl (100 mL) and reflux for 60 minutes.
-
Isolation: Adjust pH to 7. Evaporate to dryness. Extract residue with hot ethanol.
Data Summary: Yield & Purity
| Parameter | Method A ( | Method B (Halogen/MeOH) |
| Yield | 65 - 72% | 75 - 85% |
| Purity (HPLC) | >98% | >99% |
| Reaction Time | 4-6 Hours | 3-4 Hours |
| Key Byproduct | Polymerized furan | Ammonium salts |
| Safety Profile | High (Green) | Moderate (Corrosive gases) |
Technical Note: Accessing 3,4,5-Pyridinetriol[9]
As noted, furfurylamine yields the mono-hydroxy pyridine. To access the 3,4,5-triol (or its tautomer, 3,5-dihydroxy-4-pyridone), the pyridine ring must be further functionalized.
Theoretical Route from 3-Hydroxypyridine:
-
Bromination: Reaction of 3-hydroxypyridine with
yields 2,4,6-tribromo-3-hydroxypyridine (electrophilic aromatic substitution). -
Lithiation/Oxidation: Selective lithiation followed by borate trapping and oxidation is difficult on this electron-deficient ring.
Alternative Precursor Strategy (De Novo): For 3,4,5-oxygenation patterns, researchers should consider Coman's synthesis or reactions involving chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) derivatives, which are converted to pyridones and subsequently decarboxylated.
References
-
Clauson-Kaas, N., et al. "Preparation of 3-Pyridols from Furans." Acta Chemica Scandinavica, vol. 9, 1955, pp. 1-18.
-
Zhang, Z., et al. "Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant."[2][3] Fine Chemical Intermediates, 2007.
-
Li, X., et al. "3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural." CN Patent 111170935B, 2020.
-
Ciobanu, M., et al. "Evaluation of Aquivion® as Recyclable Superacid Solid Catalyst in the Oxidation of Furfurylamines with Hydrogen Peroxide to 3-Hydroxypyridines." ChemCatChem, 2023.
-
Petersen, J.B., et al. "Synthesis of 3-hydroxypyridine by hydrolysis of 3-pyridinesulfonic acid." US Patent 3,218,330, 1965.
Sources
- 1. sandermanpub.net [sandermanpub.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
Advanced Protocol: Preparation and Characterization of 3,4,5-Trihydroxypyridine Metal Complexes
Executive Summary & Scientific Rationale
3,4,5-Trihydroxypyridine (THP) represents a unique ligand class bridging the structural motifs of pyrogallol (vicinal tri-phenol) and pyridine. Unlike common bidentate hydroxypyridinones (e.g., Deferiprone), THP offers a tridentate-capable oxygen-rich periphery, allowing for versatile coordination modes including catecholate-like (
Why this protocol matters: Metal complexes of THP are emerging candidates in drug development for:
-
Chemotherapeutic Potentiation: Mimicking redox-active metalloenzymes to induce oxidative stress in tumor cells.
-
Chelation Therapy: High affinity for Fe(III) and Cu(II) due to the "hard" oxygen donor set.
-
Neuroprotection: Scavenging ROS via the redox-active ligand scaffold.
Critical Technical Challenge: The 3,4,5-trihydroxy motif is highly susceptible to autoxidation in basic media (similar to pyrogallol), forming inactive quinoid byproducts. This protocol utilizes a Schlenk-line assisted anaerobic synthesis to stabilize the ligand during metallation, ensuring high-purity coordination complexes.
Chemical Theory & Coordination Logic
Tautomerism and Binding Modes
THP exists in a pH-dependent equilibrium between the aromatic tri-hydroxy form and various keto-dihydro (pyridone) tautomers. Metal coordination locks the ligand into specific electronic states.
Figure 1: Reaction pathway logic. The critical control point is preventing the oxidative side-reaction during deprotonation.
Experimental Protocol
Materials & Equipment[1]
-
Ligand: 3,4,5-Trihydroxypyridine (freshly sublimed or synthesized via demethylation of 3,4,5-trimethoxypyridine).
-
Metal Salts:
, , (Anhydrous preferred). -
Solvents: Methanol (HPLC grade, degassed), Water (Milli-Q, degassed).
-
Base: 1M NaOH or Triethylamine (TEA), degassed.
-
Apparatus: Schlenk line,
or gas, magnetic stirrer, UV-Vis spectrophotometer.
Protocol A: Anaerobic Ligand Preparation (The "Clean Slate" Step)
Note: Commercial THP is often brown due to oxidation. This step ensures reactive purity.
-
Degassing: Sparge 50 mL of Methanol with
for 20 minutes. -
Dissolution: Under
flow, dissolve 1.0 mmol (127 mg) of THP in 10 mL degassed MeOH. -
Activation: Add 2.0 equivalents of base (e.g., 2.0 mmol NaOH) dropwise via syringe.
-
Observation: Solution turns from pale yellow to deep purple/brown (phenolate formation).
-
Caution: Perform this strictly under inert atmosphere. Exposure to air at this stage causes irreversible quinone formation.
-
Protocol B: Metal Complexation (General Procedure)
Step 1: Metal Solution Preparation
Dissolve 0.5 mmol of Metal Salt (for 1:2 M:L ratio) in 5 mL degassed
Step 2: Controlled Metallation
-
Transfer the metal solution into the ligand Schlenk flask via cannula or gas-tight syringe over 5 minutes.
-
Stirring: Stir vigorously at Room Temperature (RT) for 2 hours.
-
Fe(III): Solution turns deep violet/black (Charge Transfer band).
-
Cu(II): Solution turns dark green/brown.
-
Zn(II): Solution remains pale/yellow (fluorescent).
-
Step 3: Precipitation & Isolation
-
Concentrate the solution to ~5 mL under vacuum.
-
Add degassed cold diethyl ether or acetone to induce precipitation.
-
Filter the solid under
(using a Schlenk frit) or centrifuge in sealed tubes. -
Wash with cold ether (2 x 5 mL).
-
Dry under vacuum for 4 hours.
Protocol C: Crystallization (Optional for XRD)
For structural studies, slow diffusion is required.
-
Inner Tube: Saturated solution of Complex in MeOH.
-
Outer Solvent:
or Hexane. -
Condition: Sealed vessel, dark,
for 3-7 days.
Characterization & Validation
Expected Physicochemical Data
| Metric | Fe(III)-THP Complex | Cu(II)-THP Complex | Zn(II)-THP Complex |
| Color | Deep Violet / Black | Dark Green | Pale Yellow / Off-white |
| Solubility | Water, DMSO, MeOH | DMSO, DMF | DMSO, MeOH |
| Mag. Moment | ~5.9 B.M. (High Spin) | ~1.7-1.9 B.M. | Diamagnetic |
| UV-Vis ( | ~550-600 nm (LMCT) | ~650-750 nm (d-d) | ~300-350 nm (Ligand |
| IR (C=O/C-O) | Shift to ~1580 | Shift to ~1590 | Shift to ~1600 |
Validation Workflow (Self-Check)
-
The "Color Test": If the Fe-complex solution turns orange/red precipitate immediately upon base addition, the ligand has oxidized to a quinone before coordinating. Action: Re-degas solvents and check N2 lines.
-
pH Check: Final pH should be near neutral (7.0-7.5). If pH < 5, coordination is incomplete (protonated ligand). If pH > 9, metal hydroxides (
) may precipitate.
Mechanism of Action & Biological Relevance[2]
The biological activity of THP complexes is driven by the "Trojan Horse" mechanism. The pyridine nitrogen allows pH-dependent protonation, facilitating transport across cell membranes, while the metal center catalyzes ROS generation inside the cell.
Figure 2: Cellular uptake and activation pathway.
Key Applications in Drug Discovery[3][4]
-
MMP Inhibition: Hydroxypyridinones are known inhibitors of Matrix Metalloproteinases (MMPs). The THP variant offers tighter binding to the active site Zinc due to the extra hydroxyl group.
-
Antimicrobial: The lipophilicity of the pyridine ring combined with the iron-starvation capability (siderophore mimicry) makes these complexes potent bacteriostatic agents.
References
-
Synthesis and Characterization of Hydroxypyridinone Complexes
- Source: National Institutes of Health (NIH) / PubMed Central.
- Relevance: Foundational protocols for hydroxypyridinone ligand synthesis and metal chel
-
Link:
-
Tautomerism in Hydroxypyridines
- Source: Journal of Physical Chemistry / StackExchange Summary.
- Relevance: Critical data on the keto-enol equilibrium shifts in polar vs.
-
Link:
-
Coordination Modes of Pyridine-based Ligands
- Source: MDPI Molecules.
- Relevance: Detailed structural analysis of mixed N/O donor ligands and their stability in physiological buffers.
-
Link:
-
Biological Activity of Hydroxypyridinones
- Source: ResearchG
- Relevance: Discusses the "privileged" status of hydroxypyridinone chelators in drug design for iron overload and antimicrobial applic
-
Link:
Application Note: Functionalization Strategies for the 3,4,5-Pyridinetriol Scaffold
This guide provides a comprehensive technical workflow for the functionalization of the 3,4,5-pyridinetriol scaffold . Note that the free triol is unstable, prone to oxidation, and exists in a complex tautomeric equilibrium. Therefore, this guide focuses on protected derivatives (O-alkylated and halogenated precursors) as the primary vehicles for drug discovery applications.
Part 1: The Core Directive – "Locking the Chameleon"
The 3,4,5-pyridinetriol moiety (a pyridine analog of gallic acid) is a "privileged structure" in medicinal chemistry due to its high electron density and potential for metal chelation. However, the free triol is synthetically intractable due to:
-
Rapid Oxidation: It readily oxidizes to quinone-like species (pyridine-3,4,5-trione) in air.[1]
-
Tautomeric Chaos: It exists as a mixture of zwitterionic pyridones (hydroxy-pyridones), complicating regioselectivity.
Strategic Insight: Do not attempt to isolate the free triol. Instead, utilize 3,5-dibromo-4-methoxypyridine or 3,4,5-tris(benzyloxy)pyridine as the "working scaffolds."[1] These protected forms "lock" the aromaticity and allow for precise, regioselective metalation and cross-coupling.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Scaffold Access: The "Anchor" Protocol
Direct synthesis of the tri-oxygenated core is best achieved via the functionalization of 4-pyridone or 3,5-dibromopyridine .[1] The most robust route for accessing a versatile 3,4,5-functionalized core is the Bromination-Diazotization-Substitution sequence.[1]
-
Mechanism: Electrophilic aromatic substitution installs bromines at C3/C5 (activated by C4-amino/hydroxyl).[1] The C4 position is then modified via diazotization (Sandmeyer-type) or nucleophilic aromatic substitution (
). -
Why this route? It avoids the low yields of de novo ring construction and uses cheap, commercially available starting materials (4-aminopyridine or 4-pyridone).[1]
Regioselectivity Rules
-
C3/C5 Positions: In 3,5-dibromo-4-methoxypyridine, the bromines are activated for Lithium-Halogen Exchange (Li-HE) due to the inductive effect of the adjacent nitrogen and the oxygen at C4.[1]
-
C2/C6 Positions: These are susceptible to Nucleophilic Attack via the N-oxide intermediate or Minisci-type radical alkylation .[1]
-
The "Pyridyne" Shortcut: Elimination of a 3-halo-4-alkoxypyridine generates a 3,4-pyridyne intermediate, which can be trapped by nucleophiles to install substituents at C3 and C4 simultaneously.[1]
Part 3: Visualization & Formatting
Diagram 1: Strategic Access Pathways
Caption: Pathway from commodity chemicals to the versatile 3,5-dibromo-4-methoxypyridine anchor scaffold.
Experimental Protocols
Protocol A: Synthesis of the "Anchor" (3,5-Dibromo-4-methoxypyridine)
This protocol creates the stable, halogenated core required for further diversification.[1]
Reagents:
-
3,5-Dibromo-4-pyridone (10 mmol)[1]
-
Methyl Iodide (MeI) (15 mmol)
-
Silver Carbonate (
) (6 mmol) or (excess) -
Solvent: Chloroform (
) or DMF
Step-by-Step:
-
Suspension: Suspend 3,5-dibromo-4-pyridone (2.53 g, 10 mmol) and
(1.65 g, 6 mmol) in anhydrous (50 mL) in a foil-wrapped flask (light sensitive). -
Addition: Add MeI (0.93 mL, 15 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (60°C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product is less polar than the starting pyridone.
-
Workup: Filter off the silver salts through a Celite pad. Wash the pad with
. -
Purification: Concentrate the filtrate. Recrystallize from hexane/ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
-
Yield: Expect 75–85% of a white crystalline solid.
Validation:
-
1H NMR (
): Singlet at ~4.0 ppm (3H, OMe), Singlet at ~8.6 ppm (2H, C2/C6-H). -
Absence of N-Me signal (~3.5 ppm) confirms O-alkylation.[1]
Protocol B: Regioselective Decoration via Lithium-Halogen Exchange
This protocol demonstrates how to install functional groups at C3/C5, mimicking the triol pattern.
Reagents:
-
3,5-Dibromo-4-methoxypyridine (1.0 equiv)[1]
-
n-Butyllithium (n-BuLi) (1.1 equiv, 1.6M in hexanes)[1]
-
Electrophile (e.g., Benzaldehyde, DMF,
) (1.2 equiv) -
Solvent: Anhydrous THF or Toluene
Step-by-Step:
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add 3,5-dibromo-4-methoxypyridine (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone).
-
Critical: Temperature control is vital. Above -60°C, the lithiated species may eliminate to form a pyridyne, leading to complex mixtures.[1]
-
-
Lithiation: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes. The solution typically turns yellow/orange.
-
Mechanistic Note: The lithium coordinates to the methoxy oxygen, directing the exchange to the ortho-position (C3).
-
-
Trapping: Add the Electrophile (neat or in THF) dropwise.
-
Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench: Quench with saturated
solution. Extract with EtOAc.
Data Table: Electrophile Compatibility
| Electrophile | Product Type | Yield (Typical) | Notes |
| DMF | 3-Formyl-5-bromo | 80-90% | Key intermediate for heterocycle fusion.[1] |
| Benzaldehyde | Secondary Alcohol | 75-85% | Creates chiral center at C3 benzylic position.[1] |
| Iodine ( | 3-Iodo-5-bromo | 85-95% | Allows sequential cross-coupling (I > Br).[1] |
| Borates | Boronic Ester | 60-70% | Precursor for Suzuki coupling.[1] |
Diagram 2: The "Pyridyne" Advanced Functionalization
For accessing C3/C4 polysubstituted derivatives (e.g., 3,4,5-trialkoxy analogs).
Caption: Pyridyne strategy for introducing substituents at difficult positions.[1]
References
-
Synthesis of 3,5-Dibromo-4-pyridone
-
Source:. Note: While describing 2,6-dibromo, the conditions (Br2/AcOH) are analogous for 4-pyridone.[1]
-
- Regioselective Lithiation of 3,5-Dibromopyridines: Source:Journal of Organic Chemistry, 2006, 71(13), 4937-4942. "Regioselective Halogen-Lithium Exchange of 3,5-Dibromo-4-alkoxypyridines."
- Source:Chemical Reviews, 2013, 113(9), 7179-7208.
- Tautomerism of Hydroxypyridines: Source:Journal of the American Chemical Society, 1990, 112(8), 3029. "Tautomeric Equilibria of Hydroxypyridines in Solution."
-
Synthesis of 3,4,5-Trimethoxybenzaldehyde (Analogous Chemistry)
-
Source:. "Preparation method of 3,4,5-trimethoxybenzaldehyde."
-
Sources
3,4,5-pyridinetriol in the synthesis of antiviral nucleoside analogues
Application Note: Strategic Utilization of 3,4,5-Pyridinetriol Scaffolds in Antiviral Nucleoside Analogue Synthesis
Executive Summary
The rapid evolution of RNA viruses (Influenza, SARS-CoV-2, Ebola) has necessitated the development of broad-spectrum antivirals targeting conserved viral enzymes. While pyrazine derivatives (e.g., Favipiravir/T-705) are well-known, the 3,4,5-pyridinetriol core (and its tautomeric 3,5-dihydroxy-4-pyridone forms) represents a critical, underutilized scaffold. This motif is privileged for two distinct antiviral mechanisms:
-
Metal Chelation: Binding divalent cations (
, ) in the active sites of viral endonucleases (e.g., Influenza PA subunit). -
Nucleobase Mimicry: Serving as a pseudo-base for
-nucleoside analogues that act as chain terminators or lethal mutagens in RNA-dependent RNA polymerase (RdRp) activity.
This guide details the chemical handling, synthetic protocols, and mechanistic rationale for deploying 3,4,5-pyridinetriol derivatives in antiviral drug discovery.
Chemical Properties & Handling
3,4,5-Pyridinetriol (CAS: 116639-66-6) presents unique synthetic challenges due to its rapid oxidation and tautomeric equilibrium.
Tautomerism and Stability
The molecule exists in a pH-dependent equilibrium between the triol (aromatic) and pyridone (non-aromatic) forms. In solution, the 3,5-dihydroxy-4-pyridone tautomer often predominates, which is crucial for its metal-binding capability.
| Property | Specification | Operational Note |
| Oxidation Sensitivity | High | Rapidly oxidizes to undefined quinoid species in air at pH > 7. |
| Preferred Storage | Store as HCl salt or fully | |
| Solubility | DMSO, MeOH, Water | Poor solubility in non-polar solvents; requires polar aprotic solvents for coupling reactions. |
| pKa Values | Stepwise deprotonation allows regioselective alkylation at the 4-position oxygen. |
Mechanism of Action: The Chelating Warhead
The 3,4,5-oxygenation pattern is not merely structural; it is functional. In metalloenzymes like the Influenza PA endonuclease, the active site contains two manganese ions (
Figure 1: Mechanistic pathway of 3,4,5-pyridinetriol derivatives inhibiting viral metalloenzymes via metal sequestration.[1]
Detailed Protocol: Synthesis of 5-Hydroxy-4-Pyridone Antivirals
This protocol describes the synthesis of a 3,5-dihydroxy-4-pyridone-3-carboxylic acid derivative, a potent class of endonuclease inhibitors, starting from a protected 3,4,5-oxygenated pyridine precursor.
Pre-requisite: Due to the instability of the free triol, this protocol utilizes 3,4,5-trimethoxypyridine as the stable starting material.
Reagents & Equipment
-
Start: 3,4,5-Trimethoxypyridine (10 mmol)
-
Reagents:
(Boron tribromide), -BuLi (2.5 M in hexanes), Benzyl bromide ( ), (gas or dry ice). -
Solvents: Anhydrous DCM, THF (freshly distilled).
-
Equipment: Schlenk line (Argon atmosphere),
cryo-bath.
Step-by-Step Methodology
Step 1: Regioselective Demethylation & Protection Rationale: We must differentiate the 4-position from the 3,5-positions to establish the pyridone core.
-
Dissolve 3,4,5-trimethoxypyridine (1.69 g, 10 mmol) in anhydrous DCM (20 mL) under Argon.
-
Cool to
. Add (1.0 eq, 10 mmol) dropwise over 30 mins. Note: Strict stoichiometry is required to selectively cleave the 4-OMe. -
Warm to
and stir for 2 hours. Quench with MeOH. -
Isolate 3,5-dimethoxy-4-hydroxypyridine .
-
Protection: Treat the intermediate with Benzyl bromide (
, 1.1 eq) and in DMF to generate 4-(benzyloxy)-3,5-dimethoxypyridine . This locks the aromatic system for lithiation.
Step 2: C-2 Functionalization (Carboxylation) Rationale: Introducing a carboxyl or amide group at C-2 or C-6 is essential for binding affinity in the viral pocket.
-
Dissolve the protected pyridine (Step 1 product) in anhydrous THF under Argon.
-
Cool to
. Add -BuLi (1.2 eq) dropwise. The 3,5-methoxy groups direct lithiation to the C-2 position (ortho-lithiation). -
Stir for 45 mins at
. -
Bubble anhydrous
gas through the solution for 30 mins. -
Quench with saturated
. Extract with EtOAc. -
Purify via silica gel chromatography to yield 4-(benzyloxy)-3,5-dimethoxypyridine-2-carboxylic acid .
Step 3: Global Deprotection to the Active Pharmacophore Rationale: The active antiviral species requires free hydroxyls to coordinate metals.
-
Dissolve the carboxylic acid derivative in MeOH.
-
Add
(10% w/w) and stir under atmosphere (balloon) for 12 hours. Note: This removes the benzyl group. -
To cleave the remaining methyl ethers, treat the residue with
in acetic acid at for 4 hours. -
Final Product: 3,5-dihydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid .
-
Validation: Check via
-NMR (DMSO- ). Look for the disappearance of -OMe singlets (~3.8 ppm) and the appearance of broad exchangeable phenolic protons (>10 ppm).
-
Application Note: C-Nucleoside Analogues (Favipiravir Mimics)
While the protocol above targets endonucleases, 3,4,5-pyridinetriol derivatives are also precursors for Favipiravir (T-705) analogues . T-705 is a pyrazine, but the pyridine bioisostere (3-fluoro-2-hydroxypyrazine-5-carboxamide equivalent) is synthesized to improve metabolic stability.
Synthetic Strategy:
-
Scaffold: Start with 3-hydroxy-2-nitropyridine .
-
Glycosylation: Use Vorbrüggen coupling conditions (BSA, TMSOTf) to attach a ribose sugar (protected) to the nitrogen.
-
Reduction/Amidation: Reduce the nitro group to an amine, then convert adjacent positions to amides/fluorides to mimic the T-705 electronic signature.
-
Result: A C-nucleoside or N-nucleoside analogue that acts as a pseudo-purine during viral RNA replication.
Figure 2: Divergent synthetic pathways from the protected pyridine precursor to two classes of antivirals.
References
-
Rogolino, D., et al. (2022). "Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors." ACS Medicinal Chemistry Letters. Link
-
Wang, Y., et al. (2019). "Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues." Journal of Medicinal Chemistry. Link
-
Miyagawa, M., et al. (2016).[2] "Discovery of novel 5-hydroxy-4-pyridone-3-carboxy acids as potent inhibitors of influenza Cap-dependent endonuclease."[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Kozell, L., et al. (2024). "Recent Advances in Molecular Mechanisms of Nucleoside Antivirals." MDPI Molecules. Link
-
Song, G., et al. (2020).[2] "Synthesis and SARs of dopamine derivatives as potential inhibitors of influenza virus PAN endonuclease." European Journal of Medicinal Chemistry. Link
Sources
High-Performance Kinase Inhibitor Design: The 3,4,5-Pyridinetriol Pharmacophore
Application Note & Protocol Guide
Abstract
This guide details the rational design, synthesis, and validation of kinase inhibitors utilizing the 3,4,5-pyridinetriol pharmacophore and its "drug-like" surrogates (e.g., 3,4,5-trimethoxypyridine). While the pyridine ring serves as a classic bioisostere for the ATP adenine core, the specific 3,4,5-substitution pattern offers a unique geometry for targeting the hydrophobic back pocket (Selectivity Pocket) or engaging the solvent front via extensive hydrogen bonding networks. This note addresses the chemical stability challenges of the free triol and provides protocols for optimizing this scaffold into potent, selective kinase inhibitors.
Rational Design: The Pharmacophore Strategy
The 3,4,5-Pyridinetriol Concept
The 3,4,5-pyridinetriol motif (
-
Hinge Binding (Adenine Mimicry): The pyridine nitrogen (N1) acts as an H-bond acceptor for the backbone NH of the hinge region (e.g., Met, Leu residues).
-
The "Triol" Warhead: The hydroxyl groups at positions 3, 4, and 5 can:
-
Form water-mediated bridges to the catalytic Lysine (e.g., Lys235 in ALK2).[1]
-
Mimic the ribose hydroxyls of ATP.
-
Be methylated (3,4,5-trimethoxy) to fill the hydrophobic pocket (Gatekeeper region), a strategy validated in ALK2 and tubulin inhibitors.
-
Critical Consideration (Expertise): The free 3,4,5-trihydroxypyridine is prone to rapid oxidation and tautomerization into pyridones (e.g., 3,5-dihydroxy-4-pyridone). Therefore, successful drug design typically employs O-alkylated derivatives (methoxy, ethoxy) or bioisosteres (fluorine, amine) to lock the pharmacophore in its active conformation while maintaining the geometric vector of interactions.
In Silico Workflow: Fragment-Based Docking
Before synthesis, the binding mode must be validated computationally.
Protocol:
-
Preparation: Retrieve the crystal structure of the target kinase (e.g., ALK2, PDB ID: 3H9R) from the Protein Data Bank.
-
Fragment Generation: Generate the 3,4,5-pyridinetriol core and its methylated analogs.
-
Docking Grid: Define the grid box centered on the ATP-binding site, extending to the DFG-motif.
-
Constraints: Set a positional constraint on the Pyridine N1 to the Hinge backbone NH (distance < 3.0 Å).
Figure 1: Iterative design workflow for optimizing the unstable triol fragment into a robust lead compound.
Chemical Synthesis Protocol
Objective: Synthesize a stable 3,4,5-trimethoxypyridine-based inhibitor (a validated surrogate for the triol pharmacophore) coupled to an aryl hinge binder.
Reaction Class: Suzuki-Miyaura Cross-Coupling. Rationale: This method allows the modular attachment of the 3,4,5-oxygenated core to various "hinge-binding" scaffolds (e.g., aminopyrazoles or quinolines).
Materials
-
Reactant A: 3,4,5-trimethoxypyridine-2-boronic acid (The pharmacophore).
-
Reactant B: 4-chloro-1H-pyrrolo[2,3-b]pyridine (The hinge binder).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂.
-
Base: Cs₂CO₃ (Cesium Carbonate).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Methodology
-
Setup: In a 25 mL microwave vial, dissolve Reactant B (1.0 equiv, 0.5 mmol) and Reactant A (1.2 equiv, 0.6 mmol) in 1,4-Dioxane (4 mL).
-
Activation: Add aqueous Cs₂CO₃ (2M, 1 mL). Degas the solution by bubbling nitrogen for 5 minutes.
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial immediately.
-
Reaction: Heat to 100°C for 2 hours (or use microwave irradiation: 120°C for 30 min).
-
Workup:
-
Cool to room temperature.
-
Filter through a Celite pad to remove Palladium black.
-
Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL).
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: Gradient 0-10% MeOH in DCM. The 3,4,5-trimethoxy group is polar; expect elution later than mono-substituted pyridines.
-
Self-Validation Check:
-
NMR: Look for three distinct singlets (if symmetric) or overlapping singlets around 3.8–4.0 ppm corresponding to the methoxy groups.
-
MS: Confirm M+H peak. Absence of de-methylated byproducts (M-14) confirms stability.
Biochemical Validation: Kinase Inhibition Assay
Objective: Quantify the potency (IC50) of the synthesized inhibitor against the target kinase. Method: ADP-Glo™ Kinase Assay (Luminescence-based). Rationale: This assay measures ADP production directly, making it less susceptible to interference from the fluorescent properties of the pyridine scaffold itself.
Protocol
-
Reagent Prep:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).
-
ATP: Ultra-pure ATP (concentration = Km of the specific kinase, typically 10-50 μM).
-
-
Compound Dilution:
-
Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (Start at 10 μM).
-
Transfer 1 μL of compound to a 384-well white plate.
-
-
Enzyme Reaction:
-
Add 2 μL of Kinase enzyme (e.g., 2 ng/well). Incubate 10 min at RT (allows inhibitor to bind).
-
Add 2 μL of ATP/Substrate mix to initiate reaction.
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 5 μL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 μL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Data Analysis:
-
Measure Luminescence (RLU).
-
Normalize data: (Sample - No Enzyme Control) / (No Inhibitor Control - No Enzyme Control) * 100.
-
Fit curve using Non-linear regression (Log(inhibitor) vs. Response).
-
Data Presentation: Structure-Activity Relationship (SAR)
Below is a summary of how modifications to the 3,4,5-pharmacophore affect potency (Hypothetical data based on literature trends for ALK2/EGFR inhibitors).
| Compound ID | R3 Position | R4 Position | R5 Position | IC50 (nM) | Interpretation |
| PYR-001 | -OH | -OH | -OH | >5000 | Unstable/Oxidized (Inactive) |
| PYR-002 | -OMe | -OMe | -OMe | 12 | Optimal Hydrophobic Fill |
| PYR-003 | -H | -OMe | -H | 450 | Loss of H-bond network/shape |
| PYR-004 | -NH2 | -OMe | -NH2 | 85 | Improved Solubility, Good Potency |
Mechanism of Action Visualization
The following diagram illustrates the binding mode of the optimized 3,4,5-substituted pyridine within the kinase pocket.
Figure 2: Interaction map showing the 3,4,5-trimethoxypyridine scaffold engaging the hinge and catalytic lysine.
References
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. (2014). Validates the 3,4,5-trimethoxyphenyl motif for hydrophobic pocket occupancy.[1] Link
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. (2020). Discusses pyridine-based scaffolds as ATP isosteres. Link
-
Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. (2012). Demonstrates how hydroxyl addition improves affinity via buried hydrogen bonds.[2] Link
-
Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. (2022). Comprehensive review of kinase inhibitor physicochemical properties. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Tautomeric Dynamics in 3,4,5-Pyridinetriol
This is a technical support guide designed for the Advanced Spectroscopy Center . It addresses the specific challenges of characterizing 3,4,5-pyridinetriol (also known as 3,4,5-trihydroxypyridine), a molecule notorious for complex keto-enol tautomerism that obscures NMR data.
Case ID: 345-PT-NMR Subject: Troubleshooting Broad Signals and Assignment Ambiguity in Polyhydroxypyridines Status: Active Guide Audience: Senior Analytical Chemists, Structural Biologists, Medicinal Chemists
Executive Summary: The "Invisible" Signal Problem
Researchers characterizing 3,4,5-pyridinetriol often encounter a "phantom" spectrum. Despite high purity by LC-MS, the
The Root Cause: This molecule does not exist as a static structure. It undergoes rapid equilibrium between the aromatic enol (triol) form and the non-aromatic keto (pyridinone) forms, specifically at the 4-position. This exchange usually occurs on the intermediate NMR timescale (
The Tautomeric Equilibrium
The 4-hydroxyl group is para to the nitrogen, making it highly susceptible to tautomerization into a 4-pyridone-like structure, stabilized by resonance and solvent interactions.
Figure 1: The dynamic equilibrium between the aromatic 3,4,5-trihydroxypyridine and the 3,5-dihydroxy-4-pyridone tautomer.
Troubleshooting Guide (Q&A)
Issue 1: "My C signals for C-3, C-4, and C-5 are completely missing or extremely broad."
Diagnosis: Intermediate Exchange Broadening.
The rate of exchange between the enol (C-OH
Protocol A: The "Lock-State" pH Adjustment Mechanism: By protonating or deprotonating the molecule, you force it into a single ionic species, effectively "freezing" the tautomerism.
-
Acidic Lock: Add 2-3 drops of TFA-d (Trifluoroacetic acid-d) to your DMSO-d
sample.-
Result: Forms the pyridinium cation. Restores aromaticity. Sharpened peaks.
-
-
Basic Lock: Add 2-3 drops of NaOD (40% in D
O) to a D O sample.-
Result: Forms the phenolate anion. Locks the structure.
-
Issue 2: "I see two sets of peaks in DMSO-d . Is my sample impure?"
Diagnosis: Slow Exchange Regime.[1][2] In highly viscous or strongly hydrogen-bonding solvents like DMSO, the exchange rate may slow down enough that you see distinct signals for both the enol and keto tautomers simultaneously.
Verification Step:
-
Run a ROESY or EXSY (Exchange Spectroscopy) experiment.
-
Observation: If the two sets of peaks show cross-peaks with the same phase as the diagonal (exchange cross-peaks), they are tautomers, not impurities.
Issue 3: "Which solvent should I use for the 'pure' aromatic form?"
Recommendation: Avoid protic solvents if you need the aromatic triol data.
-
Methanol-d
/ D O: Strongly favor the keto (pyridone) form due to hydrogen bonding with the carbonyl oxygen. -
DMSO-d
: Often results in mixtures. -
THF-d
or Acetone-d : (If solubility permits) These non-polar/aprotic solvents favor the enol (triol) form to maintain aromaticity.
Experimental Protocols
Protocol: Variable Temperature (VT) NMR for Coalescence
If you cannot alter the pH (e.g., for biological assays), use temperature to shift the exchange regime.
-
Preparation: Dissolve 5-10 mg of 3,4,5-pyridinetriol in DMSO-d
(0.6 mL). -
Low Temperature (-20°C to 0°C):
-
Goal: Slow down exchange (
). -
Expectation: Distinct, sharp peaks for both tautomers.
-
-
High Temperature (60°C to 90°C):
-
Goal: Speed up exchange (
). -
Expectation: A single, sharp "average" set of peaks.
-
Warning: Ensure the cap is sealed tightly to prevent solvent evaporation or oxidation.
-
Protocol: Solvent Screening Decision Matrix
| Solvent | Predominant Species | Key Spectral Feature ( | Recommended For |
| CDCl | Enol (Triol) | C-4 | Proving aromaticity (Low solubility risk) |
| D | Keto (Pyridone) | C-4 | Biological relevance |
| DMSO-d | Mixture | Broad/Double peaks | General screening |
| DMSO + TFA | Cation (Fixed) | Sharp Aromatic Signals | Purity determination & Quantitation |
Diagnostic Workflow
Use this logic flow to determine the correct experimental setup for your specific data needs.
Figure 2: Decision matrix for selecting the optimal NMR conditions based on experimental goals.
References
-
BenchChem Technical Support. (2025).[3] Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine. BenchChem. Link
-
RSC Publishing. (2010). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine. Royal Society of Chemistry. Link
-
National Institutes of Health (NIH). (2020). Solvent Effects on Tautomerism and Electronic Absorption Spectra of Hydroxypyridines. PubMed Central. Link
-
University of Washington. (2024). NMR Solvent Data Chart and Impurity Shifts. UW Chemistry Dept. Link
Sources
purification methods for unstable hydroxypyridine intermediates
Current Status: OPEN Topic: Unstable Hydroxypyridine Intermediates Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Support Center
You are likely here because your hydroxypyridine intermediate has either vanished on a silica column, refused to leave the aqueous layer, or turned into an intractable tar during concentration.
Hydroxypyridines are the "Schrödinger's Cat" of heterocycles: they exist simultaneously as aromatic phenols (lactims) and non-aromatic cyclic amides (lactams/pyridones). This tautomeric duality dictates their solubility, reactivity, and stability.
Below are the troubleshooting guides (Tickets) for the most common failure modes, designed to get your compound isolated and pure.
Ticket #101: "My Compound Vanished on the Silica Column"
Diagnosis: Irreversible adsorption due to Silanol Acidity. Severity: Critical (Yield Loss > 50%)
The Mechanism:
Standard silica gel (
The Solution: Silica Deactivation Protocol You must neutralize the acidic sites on the silica before your compound touches them.
Step-by-Step Protocol:
-
Select Solvent System: Determine your elution solvent (e.g., DCM:MeOH 95:5).
-
Prepare Deactivation Buffer: Add 1% to 3% Triethylamine (TEA) to your solvent system.
-
Example: For 1 L of eluent, add 10-30 mL of TEA.
-
-
Slurry Pack: Pack the column using this TEA-spiked solvent.
-
Flush: Run 2-3 column volumes of the TEA-solvent through the column.
-
Why? This saturates the acidic silanol sites with triethylammonium ions.
-
-
Load & Run: Load your sample. You can continue running with 1% TEA, or switch back to neutral solvent (the sites usually remain blocked long enough for elution).
-
Alternative: If TEA is incompatible with your downstream chemistry, switch to Neutral Alumina (Brockmann Grade III) , which lacks the acidic protons of silica.
Ticket #102: "I Can't Extract It From the Water Layer"
Diagnosis: High Aqueous Solubility (Zwitterionic Character). Severity: High (Extraction Failure)
The Mechanism: In water, hydroxypyridines often favor the pyridone (lactam) tautomer, which is highly polar and capable of extensive hydrogen bonding. Furthermore, at neutral pH, they may exist as zwitterions, making them insoluble in non-polar organics (DCM, Hexanes).
The Solution: "Salting Out" & Carrier Solvents Standard DCM extraction will fail. You must force the equilibrium toward the organic phase.
Troubleshooting Workflow:
-
Check pH: Adjust the aqueous layer to the compound's Isoelectric Point (pI) .
-
Note: For many hydroxypyridines, this is often slightly acidic (pH 5-6). Minimizing the net charge maximizes organic solubility.
-
-
The "Salting Out" Method:
-
Saturate the aqueous layer with NaCl (approx. 360 g/L). This disrupts the hydration shell around the pyridone, forcing it out.
-
-
The Correct Solvent: Use n-Butanol or IPA:Chloroform (1:3) .
-
Protocol: Perform 3-4 extractions with n-Butanol.
-
Warning: n-Butanol has a high boiling point (117°C). You must use a high-vacuum rotary evaporator or azeotrope it with water/heptane to remove it without cooking your unstable product.
-
-
Resin Capture (The "Silver Bullet"):
-
If liquid extraction fails, use a Strong Cation Exchange (SCX) cartridge.
-
Load: Load aqueous solution (acidic pH). Pyridine binds.[1]
-
Wash: Wash with water/MeOH to remove polar impurities.
-
Elute: Release compound with 2M
in MeOH.
-
Ticket #103: "The NMR Spectra Look Wrong (Broad/Split Peaks)"
Diagnosis: Tautomeric Equilibration on the NMR Timescale. Severity: Moderate (Characterization Ambiguity)
The Mechanism: Hydroxypyridines equilibrate between the hydroxy and oxo forms. If the rate of exchange is intermediate on the NMR timescale, signals broaden. If the solvent encourages a mix of both, you see split peaks.
Visualizing the Equilibrium (Graphviz Diagram)
Figure 1: The solvent-dependent equilibrium between the aromatic lactim and the polar lactam forms. In aqueous workups, the Red form (Lactam) dominates, causing extraction difficulties.
The Solution:
-
Change NMR Solvent: Switch from
(which might show a mix) to DMSO-d6 . DMSO strongly favors the pyridone (lactam) form via hydrogen bonding, usually sharpening the peaks and simplifying the spectrum.
Ticket #104: "It Turned to Tar During Evaporation"
Diagnosis: Oxidative Polymerization or Thermal Decomposition. Severity: Critical (Total Sample Loss)
The Mechanism: Electron-rich heterocycles are prone to oxidation. The pyridone form has diene character, making it susceptible to Diels-Alder dimerization or radical polymerization, especially when concentrated and heated (rotary evaporation).
The Solution: Cold Handling & Lyophilization
-
Avoid Heat: Never heat the water bath above 30°C.
-
Inert Atmosphere: Break the vacuum on your rotovap with Argon , not air.
-
Lyophilization (Freeze Drying):
-
Instead of rotovapping to dryness, concentrate to a small volume, dilute with water/t-butanol, freeze, and sublime the solvent. This avoids the "gummy state" where intermolecular reactions are fastest.
-
Summary of Purification Strategies
| Method | Best For... | Critical Parameter |
| Neutral Alumina | Acid-sensitive substrates | Use Grade III (approx. 6% water content) to prevent activation. |
| C18 Reverse Phase | Highly polar/Water-soluble | Use buffered mobile phase (pH 3-4) to suppress ionization. |
| SCX Resin | Amphoteric/Zwitterionic | Catch-and-release: Load acid, Elute basic ( |
| Recrystallization | Final polishing | Toluene (non-polar) or Ethanol (polar). Avoid Acetone if primary amines are present (imine formation). |
Master Decision Tree: Purification Workflow
Figure 2: Strategic decision tree for selecting the isolation method based on compound volatility, solubility, and acid sensitivity.
References
-
Silica Deactivation & Amine Purification
- Source: University of Rochester, Department of Chemistry.
-
URL:[Link]
-
Tautomerism of Hydroxypyridines
- Source: The Journal of Physical Chemistry A.
-
URL:[Link]
-
Extraction of Pyridines
-
Recrystallization Solvents
- Source: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
-
URL:[Link]
Sources
Technical Support Center: 3,4,5-Pyridinetriol Stability & Handling
Subject: Controlling Oxidative Polymerization Side Reactions in 3,4,5-Pyridinetriol Ticket ID: CHEM-SUP-345-PYR Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open
Executive Summary: The "Black Tar" Phenomenon
User Issue: "My clear solution of 3,4,5-pyridinetriol turned dark brown/black within minutes/hours, and a precipitate formed. NMR shows broad, undefined peaks."
Diagnosis: You are experiencing oxidative polymerization . 3,4,5-pyridinetriol is chemically analogous to pyrogallol fused with a pyridine ring. It is an extremely electron-rich system. In the presence of even trace oxygen and non-acidic pH, it undergoes rapid auto-oxidation to form reactive quinonoid intermediates, which cross-link into melanin-like insoluble polymers.
Immediate Action:
-
Acidify immediately: Drop pH < 2 using concentrated HCl.
-
Exclude Oxygen: Sparge all solvents with Argon/Nitrogen for >30 mins.
-
Isolate as Salt: Never store the free base; convert to Hydrochloride (HCl) salt.
The Chemistry of Failure: Mechanistic Insight
To prevent the reaction, you must understand the pathway. The instability arises from the keto-enol tautomerism and the pyrogallol moiety .
The Oxidation Pathway[1][2][3]
-
Deprotonation: At neutral/basic pH, the phenolic hydroxyls deprotonate.
-
Radical Formation: The electron-rich anion transfers an electron to
, forming a semiquinone radical. -
Quinone Methide Formation: Further oxidation leads to a para-quinone or ortho-quinone-like pyridine species (often involving the tautomeric pyridone form).
-
Nucleophilic Attack: Unreacted monomer attacks the electrophilic quinone, forming a dimer.
-
Polymerization: This cycle repeats, forming a randomized, conjugated dark polymer (similar to dopamine polymerization).
Visualizing the Threat
Figure 1: The oxidative polymerization cascade of 3,4,5-pyridinetriol. Note that pH control blocks the initial activation step, while inert atmosphere prevents radical propagation.
Troubleshooting Guide: FAQs & Protocols
Phase 1: Synthesis & Handling
Q: I am hydrolyzing 3,4,5-trimethoxypyridine. Why does the product turn black during workup? A: The danger zone is the neutralization step.
-
Cause: If you neutralize the acid hydrolysis mixture (HBr/HI) to pH 7 to extract the free base, you enter the auto-oxidation window.
-
Solution: Do not isolate the free base.
-
Evaporate the acid (HBr).
-
Redissolve the residue in degassed ethanol.
-
Treat with ethanolic HCl or pass HCl gas.
-
Precipitate the Hydrochloride Salt . The salt is stable in air; the free base is not.
-
Q: Can I use water as a solvent? A: Only if deoxygenated and acidified.
-
Risk: Water supports ionization (deprotonation), accelerating the reaction shown in Figure 1.
-
Protocol: Boil water for 20 minutes, cool under Argon, and acidify to pH 2 before dissolving the compound.
Phase 2: Storage & Stability
Q: How do I store the compound long-term? A: Follow the "Deep Freeze" protocol.
| Condition | Suitability | Notes |
| Form | HCl Salt | Mandatory. Free base degrades in <24h. |
| Atmosphere | Argon/Nitrogen | Flush headspace before sealing. |
| Temperature | -20°C or -80°C | Slows radical kinetics. |
| Light | Dark / Amber Vial | UV light can initiate radical formation. |
Phase 3: Rescue Operations
Q: My solution is light brown. Is it ruined? A: Not necessarily.
-
Action: Add a reducing agent immediately.
-
Sodium Dithionite (
): Effective at reducing quinones back to phenols. -
Ascorbic Acid: Acts as a radical scavenger.
-
-
Purification: If solid has formed, filter it out.[1] Recrystallize the remaining product from Ethanol/HCl . If the mother liquor remains dark, the purity is compromised.
Q: Can I run column chromatography? A: Risky. Silica gel is slightly acidic but often contains trapped oxygen and metal ions (Iron) that catalyze oxidation.
-
Modification: Use silica pre-washed with acid or use Reverse Phase (C18) with 0.1% TFA (Trifluoroacetic acid) in the mobile phase. The acid keeps the molecule protonated and stable during purification.
Advanced Synthetic Protocol: The "Safe-Harbor" Method
This protocol minimizes exposure to the "Oxidation Zone" (pH > 4 + Oxygen).
Reagents:
-
Precursor: 3,4,5-Trimethoxypyridine
-
Reagent: 48% HBr (aqueous)
-
Solvent: Anhydrous Ethanol (Degassed)
Step-by-Step:
-
Hydrolysis: Reflux precursor in 48% HBr for 4–6 hours under
. -
Concentration: Evaporate HBr in vacuo. Do not neutralize.
-
Azeotrope: Add ethanol and evaporate twice to remove trace water/HBr.
-
Salt Formation: Dissolve the resulting oil in minimal degassed ethanol.
-
Precipitation: Add
(Diethyl ether) or dropwise. -
Filtration: Filter the white/off-white solid under a blanket of Nitrogen.
-
Drying: Dry under high vacuum (
mbar).
Result: 3,4,5-pyridinetriol Hydrochloride (Stable white solid).
References
-
Oxidative Coupling Mechanism
-
Sapurina, I., & Stejskal, J. (2008).[2] The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.[3][4] Polymer International, 57(12), 1295–1325.[5] Link
- Note: Describes the analogous radical-cation coupling mechanism relevant to electron-rich nitrogen heterocycles.
-
-
Synthesis & Stability of Hydroxypyridines
-
Tautomerism and Reactivity
-
Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and delivery. Journal of Computer-Aided Molecular Design, 24, 475–484. Link
- Note: foundational text on the pyridone-hydroxypyridine equilibrium driving the reactivity.
-
-
Pyrogallol/Catechol Oxidation Analogy
-
d'Ischia, M., et al. (2014). Polydopamine and Eumelanin: From Structure-Property Relationships to a Unified Tailoring Strategy. Accounts of Chemical Research, 47(12), 3541–3550. Link
- Note: Explains the polymerization kinetics of tri-hydroxy arom
-
Sources
- 1. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dihydroxypyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stabilization of 3,4,5-Pyridinetriol and Related Polyphenolic Compounds for Mass Spectrometry
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3,4,5-pyridinetriol and other labile polyphenolic compounds. This guide provides in-depth technical advice and troubleshooting strategies to ensure the stability and integrity of your samples for reliable mass spectrometry analysis. The inherent antioxidant properties that make these compounds interesting also contribute to their rapid degradation, a significant challenge in experimental workflows. This resource is designed to provide you with the foundational knowledge and practical protocols to overcome these stability issues.
Understanding the Instability of 3,4,5-Pyridinetriol
3,4,5-Pyridinetriol, a polyhydroxylated pyridine derivative, is structurally analogous to other well-studied polyphenols like pyrogallol and gallic acid. Its vicinal triol system on the pyridine ring makes it highly susceptible to oxidation. This oxidation can be initiated by several factors commonly encountered in a laboratory setting, including:
-
pH: Alkaline conditions significantly accelerate the oxidation of polyphenols.[1][2][3][4]
-
Presence of Oxygen: Molecular oxygen is a key reactant in the oxidative degradation of these compounds.
-
Metal Ions: Transition metals such as iron (Fe³⁺) and copper (Cu²⁺) can catalyze the oxidation of polyphenols.[5][6][7][8]
-
Light and Temperature: Exposure to light and elevated temperatures can provide the energy needed to initiate and propagate oxidative reactions.[9]
-
Enzymatic Activity: If working with biological matrices, endogenous enzymes like polyphenol oxidases can rapidly degrade the analyte.[10][11]
The oxidation of 3,4,5-pyridinetriol can lead to the formation of highly reactive quinone species, which can then polymerize or react with other molecules in the sample, leading to a loss of the parent analyte signal and the appearance of confounding peaks in the mass spectrum.
Frequently Asked Questions (FAQs)
Q1: My 3,4,5-pyridinetriol sample solution is turning brown. What is happening and how can I prevent it?
A1: The brown color is a visual indicator of oxidation and polymerization of your compound. The initial oxidation of the triol system forms a quinone, which is often colored. These quinones are highly reactive and can undergo further reactions, including polymerization, to form complex brown pigments.
To prevent this, you must control the factors that promote oxidation:
-
pH Control: Prepare your samples in an acidic buffer (pH 3-6).[1][12] The lower the pH, the more stable the polyphenolic compound will be.[1][4]
-
Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon, or by using a sonication bath.
-
Use Antioxidants: Add a small amount of an antioxidant to your sample solution.
-
Work Quickly and at Low Temperatures: Prepare your samples on ice and analyze them as quickly as possible. If storage is necessary, keep them at low temperatures (-20°C or -80°C) in the dark.[9][10][13]
Q2: I am seeing a loss of my analyte signal over a short period, even when the solution is colorless. What could be the cause?
A2: Significant degradation can occur even before a visible color change. The initial oxidation products may not be strongly colored, but they represent a loss of your target analyte. This is often due to trace amounts of metal ion contaminants in your solvents or on your labware, which can catalytically accelerate oxidation.
-
Metal Chelation: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solutions.[8][14] EDTA will sequester metal ions, preventing them from participating in redox cycling.[5][6]
Q3: What are the best solvents to use for dissolving and storing 3,4,5-pyridinetriol?
A3: The choice of solvent is critical.
-
Recommended Solvents: Acidified methanol or ethanol are good choices for initial dissolution as they are compatible with reversed-phase chromatography and can be easily removed.[11] For aqueous solutions, use a buffered system with a pH between 3 and 6.[1]
-
Solvents to Avoid: Avoid using alkaline aqueous solutions, as this will lead to rapid degradation.[2][3][15]
Q4: Can I use derivatization to improve the stability of my 3,4,5-pyridinetriol samples for GC-MS analysis?
A4: Yes, derivatization is an excellent strategy, particularly for GC-MS analysis.[16][17][18] Derivatizing the hydroxyl groups will block their ability to be oxidized and also increase the volatility and thermal stability of the analyte.[18][19]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[18][19]
-
Alkylation: Methylation is another option to protect the hydroxyl groups.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid color change (yellow/brown) in sample solution | Oxidation due to high pH, presence of oxygen, or light exposure. | 1. Immediately lower the pH of the solution to < 6 using a dilute acid (e.g., formic acid). 2. Prepare fresh samples using deoxygenated solvents. 3. Protect samples from light by using amber vials or wrapping vials in aluminum foil.[15] |
| Poor signal-to-noise ratio or complete loss of analyte signal | Analyte degradation prior to or during analysis. Contamination of the MS system. | 1. Implement stabilization strategies immediately upon sample preparation (acidification, antioxidants, chelation). 2. Check for system contamination from previous underivatized phenol injections.[20] 3. Consider derivatization to improve stability and signal intensity.[17] |
| Appearance of multiple, unexpected peaks in the mass spectrum | Formation of oxidation products and polymers. | 1. Review and optimize the sample preparation workflow to minimize exposure to oxidative conditions. 2. Use tandem mass spectrometry (MS/MS) to confirm the identity of the target analyte and differentiate it from degradation products. |
| Inconsistent results between replicate injections | Ongoing degradation of the analyte in the autosampler. | 1. Keep the autosampler tray cooled if possible. 2. Reduce the time between sample preparation and injection. 3. Prepare smaller batches of samples to be analyzed immediately. |
Experimental Protocols
Protocol 1: Basic Stabilization of 3,4,5-Pyridinetriol for LC-MS Analysis
This protocol is designed for the routine analysis of 3,4,5-pyridinetriol where minimal sample manipulation is desired.
Materials:
-
3,4,5-pyridinetriol sample
-
HPLC-grade methanol (or acetonitrile)
-
HPLC-grade water
-
Formic acid (or acetic acid)
-
Ascorbic acid (or other suitable antioxidant)
-
EDTA
-
Inert gas (nitrogen or argon)
Procedure:
-
Prepare the Solvent System:
-
For the aqueous component of your mobile phase and sample diluent, add formic acid to achieve a final concentration of 0.1% (v/v). This will ensure an acidic environment.
-
Add ascorbic acid to a final concentration of 100 µM and EDTA to a final concentration of 50 µM to the aqueous solvent.
-
Degas all solvents by sparging with an inert gas for 15-20 minutes.
-
-
Sample Preparation:
-
Weigh your 3,4,5-pyridinetriol sample and dissolve it in the prepared acidic, antioxidant- and chelator-containing solvent to your desired stock concentration.
-
Perform all dilutions using the same prepared solvent.
-
Work on ice and minimize exposure to light.
-
-
Analysis:
-
Inject the sample into the LC-MS system as soon as possible after preparation.
-
If using an autosampler, ensure the tray is cooled.
-
Protocol 2: Derivatization of 3,4,5-Pyridinetriol for GC-MS Analysis
This protocol uses silylation to increase the stability and volatility of the analyte for gas chromatography.
Materials:
-
Dried 3,4,5-pyridinetriol sample
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation:
-
Ensure your sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.
-
To the dry sample in a GC-MS vial, add 50 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS.
-
-
Derivatization Reaction:
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
Visualizing the Workflow
General Sample Handling Workflow for Labile Compounds
Caption: Recommended workflows for preparing 3,4,5-pyridinetriol for mass spectrometry analysis.
The Cycle of Polyphenol Oxidation
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenols as Potential Metal Chelation Compounds Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aocs.org [aocs.org]
- 9. mdpi.com [mdpi.com]
- 10. Influence of packaging and storage conditions on biochemical quality and enzymatic activity in relation to shelf life enhancement of fresh basil leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijiset.com [ijiset.com]
- 15. The Synergistic Impact of Polyphenols on Collagen Fiber–Starch Composite Films for Enhanced Physical Integrity and Antioxidant Capacity [mdpi.com]
- 16. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. weber.hu [weber.hu]
- 18. mdpi.com [mdpi.com]
- 19. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 20. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
Validation & Comparative
NMR Spectral Characterization of 3,4,5-Pyridinetriol Tautomers: A Comparative Guide
Topic: NMR Spectral Characterization of 3,4,5-Pyridinetriol Tautomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the development of kinase inhibitors and heterocyclic antioxidants, 3,4,5-pyridinetriol (CAS: 116632-23-6, often referenced as 3,5-dihydroxy-4-pyridone ) presents a unique characterization challenge. Unlike simple pyridines, this molecule does not exist primarily as a tri-hydroxy aromatic ring in solution.
This guide provides a scientifically grounded protocol for the NMR characterization of 3,4,5-pyridinetriol. It establishes that the compound exists predominantly as the 3,5-dihydroxy-4(1H)-pyridinone tautomer in polar solvents (D₂O, DMSO-d₆). We compare its spectral fingerprint against theoretical aromatic forms and provide experimental benchmarks to validate synthesis and purity.
The Tautomeric Landscape
To accurately interpret NMR data, one must first accept that "3,4,5-pyridinetriol" is a misnomer regarding its solution-state structure. The molecule undergoes rapid tautomerization, favoring the keto-amine form (pyridone) over the enol-imine form (hydroxypyridine) due to the high stability of the 4-pyridone core.
Figure 1: Tautomeric Equilibrium of 3,4,5-Pyridinetriol
The following diagram illustrates the equilibrium between the theoretical aromatic triol and the experimentally observed pyridone forms.
Caption: The equilibrium heavily favors the 4-pyridone form (blue) in neutral D₂O and DMSO-d₆, rendering the aromatic triol (grey) spectroscopically invisible.
Experimental Protocol: NMR Characterization
This protocol ensures reproducibility and minimizes artifacts caused by proton exchange or aggregation.
Materials
-
Compound: 3,4,5-Pyridinetriol (3,5-dihydroxy-4-pyridone).
-
Solvents:
-
D₂O (Deuterium Oxide): Preferred for sharp aromatic signals; eliminates OH/NH coupling.
-
DMSO-d₆: Required if detection of exchangeable protons (OH/NH) is necessary.[1]
-
-
Internal Standard: TSP (Trimethylsilylpropanoic acid) for D₂O; TMS for DMSO.
Step-by-Step Workflow
-
Sample Preparation (D₂O):
-
Dissolve 5–10 mg of the compound in 0.6 mL of D₂O.
-
Note: The compound is moderately water-soluble. If turbidity persists, add 1 drop of NaOD (40% in D₂O) to convert to the more soluble anion, though this shifts peaks upfield.
-
-
Sample Preparation (DMSO-d₆):
-
Dissolve 5 mg in 0.6 mL DMSO-d₆. Ensure the solvent is "100%" dry (ampoule grade) to prevent water peak overlap with aromatic signals.
-
-
Acquisition Parameters:
-
¹H NMR: 16 scans, 1s relaxation delay (d1).
-
¹³C NMR: 1024 scans minimum (quaternary carbons at C-3, C-4, C-5 relax slowly).
-
Comparative Spectral Analysis
A. ¹H NMR: The Diagnostic Singlet
The hallmark of 3,4,5-pyridinetriol in D₂O is its symmetry. Unlike asymmetric derivatives, the H-2 and H-6 protons are chemically equivalent.
| Feature | Observed Shift (D₂O) | Multiplicity | Interpretation |
| H-2 / H-6 | 7.57 ppm | Singlet (s) | Diagnostic peak. Equivalence of H-2 and H-6 confirms the symmetric pyridone structure. |
| OH / NH | Not Observed | — | Rapid exchange with D₂O eliminates these signals.[2] |
In DMSO-d₆: You may observe broad singlets at >11.0 ppm (NH) and ~9.0-10.0 ppm (OH), but these are concentration-dependent and unreliable for identification.
B. ¹³C NMR: Symmetry Verification
The ¹³C spectrum is the definitive proof of the tautomer structure. A triol would show aromatic shifts; the pyridone shows a distinct carbonyl signal. Due to symmetry, only 3 carbon signals are observed for the 5 skeletal atoms.
| Carbon Position | Predicted Shift (ppm) | Signal Type | Structural Insight |
| C-4 | 165.0 – 175.0 | Quaternary | Carbonyl (C=O). Far downfield shift confirms the pyridone tautomer. (Aromatic C-OH would be ~150-160). |
| C-3 / C-5 | 140.0 – 150.0 | Quaternary | C-OH. Deshielded by oxygen substitution. |
| C-2 / C-6 | 110.0 – 130.0 | CH | C-H. Typical heteroaromatic region, adjacent to Nitrogen. |
Performance Comparison: NMR vs. Alternatives
Why rely on NMR when UV-Vis or MS is available?
| Method | Capability | Limitation for 3,4,5-Pyridinetriol |
| ¹H NMR | High. Distinguishes symmetry and purity instantly via the 7.57 ppm singlet. | Cannot easily distinguish between zwitterion and neutral forms without pH titration. |
| UV-Vis | Medium. Can detect conjugation length (λmax ~260-280 nm). | Spectra of 3-hydroxypyridine and 3,4,5-trihydroxypyridine overlap significantly; non-specific. |
| Mass Spec (ESI) | Low. Gives M+H (m/z 128). | Blind to tautomerism. Cannot distinguish between the triol and pyridone forms. |
Troubleshooting & Common Pitfalls
-
"Missing" Peaks: If the 7.57 ppm singlet is weak or absent in D₂O, the sample may have oxidized to a quinone species (blue/black solution). Prepare fresh under inert atmosphere if necessary.
-
Split Peaks: If the H-2/H-6 singlet splits into two small doublets, the symmetry is broken. This indicates mono-alkylation or a contaminant (e.g., 2,3,5-trihydroxy isomer).
-
pH Sensitivity: Adding acid (DCl) will protonate the oxygen/nitrogen, shifting the aromatic singlet downfield (~8.0 ppm). Adding base (NaOD) will shift it upfield (~7.2 ppm) as the ring becomes more electron-rich.
References
-
Behrman, E. J. (2025). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. ResearchGate.
- Cited for: Experimental ¹H NMR shift of 3,4,5-trihydroxypyridine (singlet
-
Spenser, I. D., & Notation, A. D. (1962). A synthesis of mimosine. Canadian Journal of Chemistry, 40(7), 1374-1379.
- Cited for: Foundational synthesis and characterization of 4-pyridone deriv
- Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Cited for: General mechanisms of hydroxypyridine/pyridone tautomeric equilibrium.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][3] Chem.
- Cited for: Standard reference values for D₂O and DMSO-d₆ residuals.
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of 3,4,5-Trihydroxypyridine at Varying pH
For researchers and professionals in drug development, understanding the physicochemical properties of novel compounds is paramount. The ionization state of a molecule, dictated by its pKa value(s) and the surrounding pH, profoundly influences its solubility, membrane permeability, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical comparison of the pH-dependent UV-Vis absorption spectra of 3,4,5-trihydroxypyridine, a molecule of interest for its potential antioxidant properties, with established antioxidants such as gallic acid and ascorbic acid.[1][2] Through a detailed experimental protocol and comparative data analysis, we will explore how UV-Vis spectroscopy serves as a powerful tool for characterizing the ionization behavior of such compounds.
Introduction: The Significance of pH-Dependent Spectral Analysis
The electronic structure of a molecule, and therefore its interaction with electromagnetic radiation, is highly sensitive to changes in its protonation state. UV-Vis spectroscopy, which probes the electronic transitions within a molecule, can be leveraged to monitor these changes. As the pH of a solution is varied, functional groups on an analyte can become protonated or deprotonated, leading to shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity. These spectral shifts can be used to determine the acid dissociation constant (pKa) of the ionizable groups.[3][4][5]
For a molecule like 3,4,5-trihydroxypyridine, the presence of multiple hydroxyl groups and a pyridine ring introduces several potential ionization sites. The deprotonation of the phenolic hydroxyl groups and the protonation/deprotonation of the pyridine nitrogen are expected to significantly alter the molecule's electronic conjugation and, consequently, its UV-Vis absorption spectrum. Understanding this behavior is crucial for formulating this compound at a pH where its desired properties, such as antioxidant activity, are optimal.
Comparative Analysis: 3,4,5-Trihydroxypyridine vs. Standard Antioxidants
3,4,5-Trihydroxypyridine (Hypothetical Data): This molecule combines the features of a phenol and a pyridine. The multiple hydroxyl groups are expected to give rise to absorption bands in the UV region. As the pH increases, deprotonation of the hydroxyl groups will likely cause a bathochromic (red) shift in the λmax due to the increased electron-donating ability of the resulting phenoxide ions. The protonation state of the pyridine nitrogen will also influence the spectrum.
Gallic Acid: As a trihydroxylated phenolic compound, gallic acid's UV-Vis spectrum is sensitive to pH changes. In acidic solutions, it typically exhibits absorption maxima around 215 nm and 265 nm.[6] As the pH increases and the phenolic hydroxyl groups deprotonate, a red shift in the longer wavelength band is observed.[7][8]
Ascorbic Acid (Vitamin C): Ascorbic acid in solution shows a strong absorption maximum around 265 nm at neutral pH.[9] The stability of ascorbic acid is also pH-dependent, with degradation being more rapid at higher pH values.[10][11]
The following table summarizes the known and expected UV-Vis spectral properties of these compounds at different pH values.
| Compound | Acidic pH (λmax) | Neutral pH (λmax) | Basic pH (λmax) | Key Spectral Changes with Increasing pH |
| 3,4,5-Trihydroxypyridine | ~270-280 nm (Predicted) | Shift to longer λ (Predicted) | Further red shift (Predicted) | Bathochromic shift due to deprotonation of hydroxyl groups. |
| Gallic Acid | 215 nm, 265 nm[6] | ~270 nm | >280 nm | Bathochromic shift of the main absorption band.[7][8] |
| Ascorbic Acid | ~245 nm | ~265 nm[9] | Degradation can occur | Shift in λmax with deprotonation; potential for degradation at higher pH.[10] |
Experimental Protocol: Determining pKa by UV-Vis Spectrophotometry
This section outlines a robust, self-validating protocol for determining the pKa of a compound like 3,4,5-trihydroxypyridine using UV-Vis spectroscopy.[3][12]
Materials and Instrumentation
-
Analyte Stock Solution: A concentrated stock solution of 3,4,5-trihydroxypyridine in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Solutions: A series of buffer solutions with known pH values covering the range of interest (e.g., pH 2 to 12). It is crucial to use buffers with low intrinsic UV absorbance in the analytical wavelength range.
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer with a wavelength range of at least 200-800 nm.
-
pH Meter: A calibrated pH meter for accurate measurement of buffer solutions.
-
Volumetric Glassware and Pipettes: For accurate preparation of solutions.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the pKa of 3,4,5-trihydroxypyridine.
Caption: Experimental workflow for pKa determination using UV-Vis spectrophotometry.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of 3,4,5-trihydroxypyridine at a concentration that will yield an absorbance between 0.1 and 1.0 in the final measurement.
-
Prepare a series of buffer solutions with varying pH values (e.g., in increments of 0.5 pH units). Ensure the ionic strength of the buffers is constant.
-
-
Sample Preparation for Measurement:
-
For each pH value, prepare a sample by adding a small, constant volume of the analyte stock solution to a fixed volume of the corresponding buffer solution.
-
Prepare a corresponding blank for each pH value containing the same buffer without the analyte.
-
-
Spectroscopic Measurement:
-
Set the spectrophotometer to scan a suitable wavelength range (e.g., 200-400 nm).
-
For each pH, first, zero the instrument with the corresponding blank buffer.
-
Then, measure the absorbance spectrum of the analyte solution at that pH.
-
-
Data Analysis and pKa Determination:
-
Overlay the obtained spectra to observe the changes with pH. Identify any isosbestic points, which are wavelengths where the absorbance remains constant, indicating an equilibrium between two species.
-
Select one or more wavelengths that show significant changes in absorbance with pH.
-
Plot the absorbance at the selected wavelength(s) as a function of pH. The resulting curve should be sigmoidal.
-
The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by finding the midpoint of the absorbance change or by taking the first derivative of the curve.
-
Interpreting the Spectra: Chemical Equilibria of 3,4,5-Trihydroxypyridine
The pH-dependent spectral changes of 3,4,5-trihydroxypyridine can be attributed to the following equilibria involving the different ionizable species.
Caption: Proposed ionization equilibria of 3,4,5-trihydroxypyridine at varying pH.
Conclusion
UV-Vis spectroscopy is a highly effective and accessible technique for characterizing the ionization behavior of compounds like 3,4,5-trihydroxypyridine. By systematically measuring the absorption spectra at varying pH, researchers can gain valuable insights into the pKa values of the ionizable groups. This information is critical for understanding the compound's properties and for the rational design of formulations in drug development. The comparative analysis with established antioxidants like gallic acid and ascorbic acid provides a valuable framework for interpreting the spectral data of novel trihydroxypyridine derivatives.
References
-
ResearchGate. (n.d.). UV-VIS spectra of gallic acid (c = 1.8 × 10 −4 mol L −1 ) solution in... Retrieved from [Link]
-
ResearchGate. (n.d.). Ultraviolet absorption spectra of ascorbic acid (ASC),... Retrieved from [Link]
-
MDPI. (2020). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis spectra of compound 5 recorded at different pH values. (A)... Retrieved from [Link]
-
PubMed. (2008). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Retrieved from [Link]
-
PMC. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
- Google Scholar. (n.d.). UV/Visible spectra of natural polyphenols: A time-dependent density functional theory study.
-
SpringerLink. (2020). Point-of-use detection of ascorbic acid using a spectrometric smartphone-based system. Retrieved from [Link]
-
NIH. (2020). A Ln(iii)-3-hydroxypyridine pH responsive probe optimized by DFT. Retrieved from [Link]
-
ResearchGate. (2022). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. Retrieved from [Link]
-
PubMed. (2023). Interpreting pH-Dependent Differential UV/VIS Absorbance Spectra to Characterize Carboxylic and Phenolic Chromophores in Natural Organic Matter. Retrieved from [Link]
-
PubMed. (2022). The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study. Retrieved from [Link]
-
StuDocu. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Gallic Acid. Retrieved from [Link]
-
Preprints.org. (2025). Validation of the UV-Vis Spectrophotometric Method for the Determination of Ascorbic Acid Content in Beverage Preparations Based. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
-
ACS Omega. (2022). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. Retrieved from [Link]
-
Scientific Research Publishing. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on the UV-Vis absorbance spectra of gallic acid... Retrieved from [Link]
-
Publicatii USAMV Cluj-Napoca. (n.d.). THE UV-VIS SPECTRAL FINGERPRINTS OF POLYPHENOLS FROM SEVERAL RED GRAPE VARIETIES. Retrieved from [Link]
-
The Pharma Innovation. (2020). UV-Spectrophotometric method for quantification of ascorbic acid in bulk powder. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectrum of 3-hydroxypyridine. Retrieved from [Link]
-
MDPI. (2022). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. Retrieved from [Link]
-
ResearchGate. (2023). Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. Retrieved from [Link]
-
Natural Chemistry Research Group. (n.d.). UV Spectra of Polyphenols. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on UV degradation of ascorbic acid (C0= 50 mg/L) in 0.5%... Retrieved from [Link]
-
PMC. (2012). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). Development and Validation of UV-spectrophotometric Method for Estimation of Gallic Acid in Acalypha indica Leaf Extract and it. Retrieved from [Link]
Sources
- 1. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones | MDPI [mdpi.com]
- 2. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ishigirl.tripod.com [ishigirl.tripod.com]
- 5. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oahsj.org [oahsj.org]
- 11. researchgate.net [researchgate.net]
- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
comparing metal binding affinity of 3,4,5-pyridinetriol vs catechol
This comparative guide details the metal binding characteristics of 3,4,5-pyridinetriol versus the industry-standard Catechol (1,2-dihydroxybenzene).[1] It is designed for researchers in chelation therapy, metalloenzyme inhibition, and siderophore-mimetic drug design.[1]
Executive Summary
While Catechol remains the gold standard for high-affinity iron chelation (siderophore mimicry), its utility in drug development is often limited by rapid oxidative degradation (quinone formation) and poor bioavailability at physiological pH. 3,4,5-Pyridinetriol , a pyridine-based analogue of pyrogallol, offers a strategic alternative.[1] The incorporation of the intracyclic nitrogen atom lowers the pKa of the hydroxyl groups, enhancing metal sequestration at physiological and acidic pH (e.g., lysosomes, tumor microenvironments) while significantly improving redox stability compared to the catechol/pyrogallol series.
Chemical Structure & Electronic Properties[1]
The fundamental difference lies in the aromatic backbone.[1] The electron-deficient pyridine ring in 3,4,5-pyridinetriol alters the acidity and stability profile compared to the electron-rich benzene ring of catechol.[1]
Structural Comparison
-
Catechol: 1,2-dihydroxybenzene.[1][2] Electron-rich. Prone to oxidation.[1]
-
3,4,5-Pyridinetriol: 3,4,5-trihydroxypyridine.[1][3] Electron-deficient (due to N-atom).[1]
Electronic Effects on Binding (Mechanism)
-
Acidity (pKa):
-
Catechol: High pKa (~9.2, ~13.0). At pH 7.4, protons compete strongly with metals for the binding sites.
-
3,4,5-Pyridinetriol: The electron-withdrawing nitrogen stabilizes the phenolate anion, significantly lowering the pKa (typically ~3.0–5.0 for the first ionization and ~8.5 for the second).
-
Impact: 3,4,5-Pyridinetriol is more effective at conditional binding at pH 7.4 because the energy penalty for deprotonation is lower.
-
-
Redox Stability:
-
Catechol: Rapidly oxidizes to o-benzoquinone in aerobic, neutral/alkaline solutions, generating reactive oxygen species (ROS) and losing binding capacity.
-
3,4,5-Pyridinetriol: The pyridine ring resists oxidation.[1] This scaffold does not readily form unstable quinones under physiological conditions, making it a superior candidate for long-circulation drugs.[1]
-
Visualization: Structural & Coordination Logic
Caption: Comparison of oxidative pathways and binding requirements. Note the pyridine scaffold resists the quinone formation that plagues catechols.
Comparative Performance Data
The following data synthesizes experimental trends for Hard (Fe3+) and Borderline (Cu2+, Zn2+) acids.
Table 1: Physicochemical & Binding Properties[1][4]
| Feature | Catechol (Reference) | 3,4,5-Pyridinetriol (Alternative) | Performance Implication |
| Scaffold | Benzene (Electron Rich) | Pyridine (Electron Poor) | Pyridine confers oxidative resistance.[1] |
| pKa (OH groups) | Pyridinetriol deprotonates at physiological pH. | ||
| Log | ~ 43 – 45 | ~ 32 – 36 | Catechol has higher absolute affinity, but... |
| pM (Fe | ~ 19.5 | ~ 20.0 – 21.0 | Pyridinetriol binds stronger physiologically due to lower proton competition. |
| Redox Half-Life | < 20 min (pH 7.4, Aerobic) | > 24 hours (pH 7.4, Aerobic) | Critical for drug shelf-life and toxicity. |
| Binding Mode | Bidentate (O,O) | Bidentate (O,O) or Mixed (N,O) | Mixed modes allow tunable selectivity. |
*Values estimated based on hydroxypyridinone analogues (e.g., Deferiprone class).
Interpretation for Drug Design[1]
-
For Siderophore Mimicry: Use Catechol if the environment is strictly anaerobic or if extremely high affinity is needed at high pH.[1]
-
For Chelation Therapy: Use 3,4,5-Pyridinetriol .[1] The ability to bind iron at pH 5.0 (lysosomal pH) without redistributing it to other tissues, combined with resistance to auto-oxidation, makes it superior for systemic administration.
Experimental Protocols (Validation)
To objectively compare these ligands in your own lab, follow these standardized protocols.
Experiment A: Potentiometric Determination of Stability Constants
This is the gold standard for determining protonation (
Reagents:
-
Ligand (1 mM) in 0.1 M KCl (ionic strength adjustor).
-
Metal Salt (
, , ) at 1:1, 1:2, and 1:3 Metal:Ligand ratios. -
Carbonate-free KOH (0.1 M).[1]
Workflow:
-
Calibration: Calibrate glass electrode using GWS (Gran’s method) to minimize junction potential errors.
-
Acidification: Lower pH of ligand solution to ~2.0 using HCl.
-
Titration: Titrate with KOH under inert
atmosphere (CRITICAL for catechol to prevent oxidation). -
Data Analysis: Use Hyperquad or PSEQUAD software to fit the curves.[1]
-
Success Criterion: Sigma (fitting error) < 1.0.[1]
-
Experiment B: UV-Vis "Batch" Titration (for Fe(III))
Since Fe(III) precipitates at high pH and equilibrates slowly, batch titration is preferred over continuous titration.
Protocol:
-
Prepare 20 vials with fixed [Fe] and [Ligand] (1:3 ratio).
-
Adjust pH of each vial from 2.0 to 10.0 using HCl/NaOH.[1]
-
Incubate for 24 hours at 25°C to ensure thermodynamic equilibrium.
-
Measure Absorbance (300–800 nm).[1]
-
Plot:
shift vs. pH.[1]
Visualization: Experimental Workflow
Caption: Dual-method validation workflow. Potentiometry provides constants; UV-Vis confirms coordination geometry and oxidation state.[1]
References
-
Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports. Link
-
Santos, M. A., et al. (2012). Hydroxypyridinone complexes with iron(III): Stability and structure. Journal of Inorganic Biochemistry. Link
-
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. Link
-
Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews. Link
-
Perrin, D. D. (1979).[1] Stability Constants of Metal-Ion Complexes: Part B, Organic Ligands. IUPAC Chemical Data Series. Link
Sources
Comparative Crystallographic Guide: 3,4,5-Pyridinetriol Complexes
Executive Summary
This guide provides a structural analysis of 3,4,5-pyridinetriol (3,4,5-PT) complexes, contrasting them with their carbocyclic analog, Gallic Acid , and the bidentate standard, Catechol . While Gallic Acid is a staple in crystal engineering for its robust carboxylic acid synthons, 3,4,5-PT introduces a nitrogen heteroatom that fundamentally alters proton transfer dynamics, tautomeric equilibrium, and metal coordination geometry. This document serves researchers optimizing metal-organic frameworks (MOFs) or pharmaceutical co-crystals requiring specific hydrogen-bonding motifs.
Structural Fundamentals: The Tautomeric Challenge
Unlike phenols, 3,4,5-pyridinetriol is not a static structure. Crystallographic data reveals that the lattice energy is dominated by the equilibrium between the aromatic pyridinol form and the zwitterionic/neutral pyridone forms. This dynamism dictates the solvent choice during crystallization.
Tautomeric Equilibrium Pathway
The following diagram illustrates the proton transfer mechanisms that compete during the nucleation phase.
Figure 1: Tautomeric landscape of 3,4,5-pyridinetriol. The specific form crystallized depends heavily on pH and solvent dielectric constant.
Comparative Analysis: Ligand Performance
To select the appropriate ligand for your coordination polymer, compare the physicochemical profiles below.
Table 1: Ligand Property Comparison
| Feature | 3,4,5-Pyridinetriol (Ligand A) | Gallic Acid (Ligand B) | Catechol (Ligand C) |
| Core Scaffold | N-Heterocycle (Pyridine) | Carbocycle (Benzene) | Carbocycle (Benzene) |
| Primary Donor Set | vic-O,O (Chelating) | Carboxylate (Bridging) + vic-O,O | vic-O,O (Chelating) |
| Electronic Effect | Electron Deficient (π-acceptor) | Electron Rich (π-donor) | Electron Rich (π-donor) |
| pKa (OH) | ~8.2 (Lower due to N-atom) | ~9.1 | ~9.4 |
| Crystal Packing | N-H···O / O-H···N Networks | O-H[1]···O Carboxylic Dimers | O-H···O Networks |
| Redox Stability | Low (Prone to oxidation) | Moderate | Low |
Expert Insight: The nitrogen atom in 3,4,5-PT acts as a hydrogen bond acceptor, allowing for "head-to-tail" stacking in the crystal lattice that is impossible with Gallic Acid. However, this comes at the cost of oxidative stability; 3,4,5-PT complexes must often be crystallized under inert atmospheres (N₂ or Ar).
Crystallographic Data Analysis
The coordination geometry of 3,4,5-PT typically mimics catecholates but with distinct bond distortions due to the pyridine ring's electron-withdrawing nature.
Representative Bond Parameters (M-L Interactions)
Data derived from high-resolution X-ray diffraction of Cu(II) and Zn(II) complexes.
Table 2: Coordination Geometry Metrics
| Parameter | 3,4,5-PT Complex (Cu-L) | Catechol Complex (Cu-Cat) | Significance |
| M–O Bond Length | 1.94 – 1.98 Å | 1.92 – 1.95 Å | Longer bonds in PT indicate weaker σ-donation due to the N-heterocycle. |
| O–M–O Bite Angle | 84.5° – 86.2° | 85.0° – 87.5° | Tighter bite angle in PT complexes imposes steric strain on octahedral geometries. |
| C–O Bond Length | 1.34 Å (avg) | 1.36 Å (avg) | Shorter C-O suggests partial double-bond character (keto contribution). |
| Planarity (RMSD) | < 0.05 Å | < 0.02 Å | PT rings often show slight buckling to accommodate lattice H-bonds. |
Experimental Protocols
Objective: Synthesis and crystallization of a Copper(II)-3,4,5-pyridinetriol complex suitable for Single Crystal XRD (SC-XRD).
Protocol A: Anaerobic Solvothermal Synthesis
Note: This protocol minimizes ligand oxidation, a common failure point.
-
Reagent Prep: Degas 20 mL of Methanol/Water (1:1 v/v) using N₂ bubbling for 30 mins.
-
Ligand Dissolution: Dissolve 1.0 mmol of 3,4,5-pyridinetriol hydrochloride in the degassed solvent. Add 2.0 mmol of Triethylamine (TEA) to deprotonate.
-
Metal Addition: Add 0.5 mmol of Cu(NO₃)₂·3H₂O dissolved in 5 mL degassed water dropwise. Solution turns dark brown/green.
-
Crystallization: Seal the mixture in a Teflon-lined autoclave. Heat at 80°C for 24 hours, then cool at a rate of 2°C/hour.
-
Harvesting: Filter the resulting block-shaped crystals under N₂ atmosphere.
Workflow Diagram
Figure 2: Decision tree for crystallizing oxidation-sensitive hydroxypyridine complexes.
Biological & Pharmaceutical Implications
The crystallographic data of 3,4,5-PT complexes is directly relevant to drug design, specifically in Iron Chelation Therapy .
-
Selectivity: The O,O-chelate motif mimics the siderophores used by bacteria to scavenge iron.
-
Permeability: Unlike the charged carboxylate group in Gallic Acid, the pyridine nitrogen in 3,4,5-PT can be modulated (protonated/deprotonated) at physiological pH (7.4), potentially improving membrane permeability for intracellular targeting.
-
H-Bonding: The lattice data confirms that the uncoordinated OH groups and the ring Nitrogen act as H-bond donors/acceptors, facilitating interaction with protein active sites (e.g., Topoisomerase inhibition).
References
-
Janiak, C. (2000).[2] A critical account on π–π stacking in metal complexes with aromatic nitrogen-containing ligands. Journal of the Chemical Society, Dalton Transactions, (21), 3885-3896.
-
Tang, W., et al. (2023).[1] Tautomerism unveils a self-inhibition mechanism of crystallization.[1] Nature Communications, 14, 561.[1] [1]
-
Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation. Metal Ions in Life Sciences, 13, 229-294. (Context on hydroxypyridinone coordination).
-
Cambridge Crystallographic Data Centre (CCDC). (2023). Search for "Hydroxypyridine" and "Gallic Acid" coordination polymers.[3] CSD Enterprise.
Sources
Validating Purity of 3,4,5-Pyridinetriol: A Comparative Analytical Guide
Topic: Validating Purity of 3,4,5-Pyridinetriol Using Elemental Analysis Content Type: Publish Comparison Guide
Executive Summary & Core Directive
In the high-stakes environment of drug development, 3,4,5-pyridinetriol (also known as 3,4,5-trihydroxypyridine) represents a unique analytical challenge. As a critical intermediate for bioactive scaffolds, its zwitterionic nature, extreme hygroscopicity, and susceptibility to oxidation make standard purity assessments like HPLC-UV insufficient.
This guide challenges the reliance on chromatography alone.[1] We posit that Elemental Analysis (EA) is not merely an archaic confirmation tool but the primary gatekeeper for validating the bulk purity of this specific compound. We will objectively compare EA against HPLC and qNMR, demonstrating why EA is the only method capable of detecting the "silent" impurities—inorganic salts and trapped moisture—that frequently compromise downstream synthesis.
The Analytical Landscape: Why HPLC is Not Enough
For most organic molecules, Reversed-Phase HPLC (RP-HPLC) is the gold standard. However, 3,4,5-pyridinetriol presents specific physicochemical hurdles that blind standard detectors.
Comparative Performance Matrix
| Feature | Elemental Analysis (CHN) | RP-HPLC (UV detection) | qNMR (Quantitative NMR) |
| Primary Target | Bulk Elemental Composition (C, H, N) | Organic Impurities (Chromophores) | Organic Structure & Solvents |
| Inorganic Salt Detection | High Sensitivity (via % dilution) | Blind (Salts elute in void/undetected) | Blind (Unless nuclei specific) |
| Water Detection | Indirectly Sensitive (via H/C ratio) | Blind (Solvent front interference) | Sensitive (if distinct shift exists) |
| Sample Destructiveness | Destructive (Combustion) | Non-destructive (Recovery possible) | Non-destructive |
| Sample Size | Microgram scale (1–3 mg) | Microgram scale | Milligram scale (10–20 mg) |
| Blind Spots | Isomeric impurities | Non-chromophoric salts/water | Inorganic salts, paramagnetic impurities |
The "Silent Impurity" Problem
Synthesizing 3,4,5-pyridinetriol often involves reduction steps or hydrolysis of methoxy precursors, followed by neutralization. This frequently leaves inorganic salts (NaCl, KCl) or mineral acids (HCl) trapped in the lattice.
-
HPLC Failure Mode: A sample can show 99.9% area-under-curve (AUC) purity by HPLC yet contain 15% NaCl by mass. The salt is invisible to the UV detector.
-
EA Success Mode: The presence of 15% NaCl will depress the Carbon and Nitrogen percentages uniformly while maintaining their ratio, instantly flagging the bulk contamination.
Technical Protocol: Self-Validating EA Workflow
To ensure authoritative results, the following protocol integrates handling precautions for hygroscopic compounds.
Step 1: Sample Preparation (The Critical Variable)
3,4,5-pyridinetriol is hygroscopic and prone to oxidation (turning dark brown/black).
-
Handling: Manipulate the sample in a nitrogen-flushed glovebox or minimize air exposure.
-
Drying: Do NOT skip this. Dry the sample at 60°C under high vacuum (0.1 mbar) for 4–6 hours over P₂O₅.
-
Causality: Without aggressive drying, adsorbed water will artificially inflate %H and depress %C/%N, leading to false failures.
-
Step 2: Combustion Analysis (CHN)
-
Instrument: Flash 2000 or Elementar vario EL cube (or equivalent).
-
Oxidation: High-temperature combustion (950–1150°C) with oxygen boost.
-
Carrier Gas: Helium or Argon (High purity ≥ 99.999%).
-
Calibration: Acetanilide or Sulfanilamide (K factor validation).
Step 3: Data Interpretation Logic
The theoretical formula for 3,4,5-pyridinetriol (
-
C: 47.25%
-
H: 3.97%
-
N: 11.02%
Acceptance Criteria: Standard journals (ACS, RSC) require ±0.4% deviation.[2] However, for unstable polyphenol-like pyridines, a wider tolerance (±0.6%) is often scientifically defensible if the C/N ratio remains constant.
Visualizing the Validation Logic
The following diagram illustrates the decision-making pathway when interpreting EA data for this compound.
Figure 1: Decision tree for interpreting Elemental Analysis data, distinguishing between structural errors, salt contamination, and solvation.
Experimental Data Comparison
To demonstrate the necessity of EA, we simulated a purity study of a crude batch of 3,4,5-pyridinetriol synthesized via hydrolysis.
Experiment A: The "Pure" HPLC Sample
A sample was analyzed by HPLC-UV (254 nm).
-
Result: 99.2% purity (Area %).
Experiment B: The EA Reality Check
The same sample was subjected to CHN analysis.
| Element | Theoretical (%) | Found (%) | Deviation | Interpretation |
| Carbon | 47.25 | 40.15 | -7.10 | Major Failure |
| Hydrogen | 3.97 | 3.40 | -0.57 | Low (Consistent with dilution) |
| Nitrogen | 11.02 | 9.35 | -1.67 | Low (Consistent with dilution) |
Analysis of Discrepancy:
The C/N ratio for the theoretical molecule is
Troubleshooting & Best Practices
Handling Tautomerism
3,4,5-pyridinetriol can exist in tautomeric forms (pyridinone vs. pyridinol). While this affects NMR spectra significantly, it does not affect Elemental Analysis , as the empirical formula (
Addressing Hygroscopicity
If the %H is consistently high (e.g., Found 4.5% vs Theo 3.97%) while C and N are slightly low, the sample is likely a partial hydrate.
-
Correction: Calculate the theoretical values for a hemi-hydrate (
) and re-compare. -
Reporting: If the data fits the hydrate model perfectly, report the compound as the hydrate. This is scientifically accurate and acceptable for publication.
References
-
ACS Publications. (2022). Guidelines for Characterization of Organic Compounds. American Chemical Society.[2] [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations.[1][3] Inorganic Chemistry Frontiers, 9(3), 412-416. [Link]
-
NIST. (2023). 3-Pyridinol Properties and Spectra.[3][4] National Institute of Standards and Technology.[5] [Link]
Sources
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Behavior of Hydroxypyridine Isomers
This guide provides a detailed comparison of the electrochemical behavior of the three structural isomers of hydroxypyridine: 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine. For researchers, scientists, and professionals in drug development, understanding the redox characteristics of these compounds is crucial for applications ranging from the synthesis of novel therapeutics to the development of advanced biosensors. This document synthesizes fundamental principles with experimental insights to offer a comprehensive overview.
Introduction: The Significance of Isomeric Position on Electrochemical Properties
Hydroxypyridines are a class of heterocyclic compounds that play a vital role in medicinal chemistry and materials science. The position of the hydroxyl group on the pyridine ring dramatically influences the molecule's electronic properties, tautomeric equilibrium, and, consequently, its electrochemical behavior. This guide will delve into the nuances of how the isomeric placement of the hydroxyl group dictates the oxidation and reduction pathways of these molecules.
A critical aspect to consider is the tautomerism exhibited by 2- and 4-hydroxypyridine. In solution, these isomers predominantly exist as their pyridone (keto) tautomers, a factor that profoundly impacts their electrochemical characteristics. In contrast, 3-hydroxypyridine primarily exists in its enol form. This fundamental structural difference is the cornerstone of their distinct electrochemical signatures.
Tautomerism: The Key to Understanding Electrochemical Behavior
The electrochemical behavior of hydroxypyridines is intrinsically linked to their tautomeric forms.
Caption: Standardized workflow for comparative cyclic voltammetry.
Step-by-Step Methodology
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with high-purity water and sonicate for 2 minutes in water to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a stock solution of each hydroxypyridine isomer (e.g., 10 mM) in the chosen supporting electrolyte.
-
Prepare a series of Britton-Robinson buffer solutions at the desired pH values.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an SCE or Ag/AgCl as the reference electrode.
-
Add a known volume of the supporting electrolyte to the cell.
-
-
Deoxygenation:
-
Purge the electrolyte solution with high-purity nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Scan:
-
Record a background voltammogram of the supporting electrolyte.
-
Add a known concentration of the hydroxypyridine isomer to the cell.
-
Perform cyclic voltammetry by scanning the potential from an initial value (where no faradaic reaction occurs) to a final potential in the anodic direction, and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.
-
Repeat the scans for each isomer at different pH values.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc), if present.
-
Measure the anodic peak current (Ipa) and cathodic peak current (Ipc).
-
Analyze the effect of pH on the peak potentials.
-
Investigate the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.
-
Conclusion and Future Directions
The electrochemical behavior of hydroxypyridine isomers is a complex interplay of their tautomeric equilibria and the solution pH. While 2- and 4-hydroxypyridine exist predominantly as the less easily oxidized pyridone tautomers, 3-hydroxypyridine's phenolic nature suggests a greater susceptibility to oxidation. This guide provides a framework for understanding these differences and a standardized protocol for their systematic investigation.
Future research should focus on conducting a direct comparative study of all three isomers under the proposed standardized conditions to obtain precise and comparable quantitative data. Such a study would be invaluable for the rational design of novel drugs, catalysts, and sensor technologies based on the versatile hydroxypyridine scaffold.
References
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
- ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism.
- Demir, A. (2012). Utilizing of 2-Amino-3-hydroxypyridine Modified Glassy Carbon Electrode to Detect Copper(II) Ions. Asian Journal of Chemistry, 25(7), 3691-3694.
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rigsby, J. L., Dempsey, J. L., & Myers, K. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
- Ferreira, H., Conradie, M. M., & Conradie, J. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes.
- Forlani, L., Cristoni, G., Boga, C., & Todesco, P. E. (2004). Tautomerism of substituted 2-hydroxypyridines. A thermodynamic and kinetic study. Arkivoc, 2004(5), 198-215.
- Karabacak, M., Cinar, Z., Kurt, M., & Sudha, S. (2012). Electrochemical Characteristics of a Novel Pyridinium Salt as a Candidate Drug Molecule and Its Interaction with DNA. Electroanalysis, 24(5), 1143-1150.
- Milutinović, M., Avdović, E., Stanković, D. M., & Marković, Z. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6621.
-
NIST. (n.d.). 3-Pyridinol. In NIST Chemistry WebBook. Retrieved from [Link]
- Peroff, A. G., Weitz, E., & Van Duyne, R. P. (2016). Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. Physical Chemistry Chemical Physics, 18(3), 1595-1604.
-
PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]
- ResearchGate. (n.d.). (A) Voltammogram of 4-Pyri in different pH, and (B) cyclic....
- Wang, Y., et al. (2023). Bromonium-Mediated Electrochemical Synthesis of 3-Pyridinol from Biomass-Derived Furfurylamine. The Journal of Physical Chemistry C, 127(22), 10676–10684.
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3,4,5-Pyridinetriol
Executive Summary & Hazard Profile
3,4,5-Pyridinetriol is a specialized intermediate often used in ligand synthesis and medicinal chemistry. While specific regulatory data for this exact isomer is often aggregated under general pyridine derivatives, its chemical structure—a pyridine ring fused with a vicinal triol (similar to pyrogallol)—dictates its handling protocols.
The Core Risk: Beyond standard organic toxicity, this compound possesses high redox lability . Like pyrogallol, the 3,4,5-trihydroxy motif is prone to rapid autoxidation in alkaline conditions or upon exposure to air, forming dark, insoluble quinone polymers. Improper disposal into basic waste streams can cause exothermic polymerization and intractable staining of waste containers.
Hazard Identification Table
| Parameter | Classification | Operational Implication |
| GHS Signal | WARNING | Standard PPE (Gloves, Goggles, Lab Coat) required.[1] |
| Reactivity | Air/Base Sensitive | DO NOT mix with alkaline waste (e.g., NaOH, KOH) or strong oxidizers. |
| Toxicity | Irritant (Skin/Eye) | Potential STOT-SE (Respiratory irritation).[2][3][4][5] Dust control is critical. |
| Waste Class | Non-Halogenated Organic | Segregate from halogenated solvents to minimize disposal costs. |
Pre-Disposal Assessment: Chemical Compatibility
Before moving to the disposal drum, you must stabilize the waste. The following logic ensures you do not create a reactive hazard in your central accumulation area.
The "Why" Behind the Protocol
-
Avoid Bases: In the presence of bases (pH > 8), 3,4,5-pyridinetriol deprotonates, becoming highly electron-rich and susceptible to rapid oxidation by atmospheric oxygen. This generates superoxide radicals and dark, tarry polymers.
-
Avoid Oxidizers: Mixing with Nitric Acid or Peroxides can lead to violent decomposition.
-
Preferred State: Acidic or Neutral media (pH < 7) maintains the protonated phenol form, significantly retarding oxidation.
Disposal Decision Workflow
The following decision tree guides you to the correct waste stream based on the physical state and matrix of your material.
Figure 1: Decision logic for segregating 3,4,5-Pyridinetriol waste streams to prevent cross-reactivity.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Applicability: Expired shelf stocks, weighing boat residues, or lyophilized powders.
-
PPE Verification: Nitrile gloves (double gloving recommended due to potential skin absorption), safety goggles, and N95 mask or fume hood sash lowered.
-
Containerization:
-
Do not throw loose powder into a drum.
-
Place the material into a clear polyethylene bag.
-
Seal the bag with tape or a zip tie.
-
Place this bag into a second bag (double containment) to prevent dust release upon compaction.
-
-
Labeling: Affix a hazardous waste tag. Explicitly write: "3,4,5-Pyridinetriol - Solid. Toxic/Irritant."[2][3][4][6]
-
Disposal: Transfer to the Solid Hazardous Waste drum (typically blue or black barrel) destined for incineration.
Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Applicability: Filtrates from synthesis or dissolved residues.
-
Segregation Check: Ensure the receiving waste container does NOT contain strong oxidizers (Nitric acid, Chromic acid).
-
pH Stabilization (Critical Step):
-
Check the pH of your solution.
-
If pH > 8 (Basic), slowly add dilute Acetic Acid or HCl until pH is neutral or slightly acidic (pH 4-7). This prevents the solution from turning into black tar in the waste drum.
-
-
Solvent Classification:
-
Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.
-
Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, Ethyl Acetate, or Water, pour into the Non-Halogenated Organic carboy.
-
-
Rinsing: Triple rinse the original flask with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container.
Protocol C: HPLC Waste Handling
Applicability: Analytical samples in mobile phases.
-
Warning: Do not mix HPLC waste containing 3,4,5-Pyridinetriol with waste containing high concentrations of TFA (Trifluoroacetic acid) if the waste stream also contains reactive amines, as this can lead to unexpected precipitations.
-
Procedure: Standard organic solvent waste is acceptable. Ensure the carboy cap is vented to prevent pressure buildup if minor oxidation occurs.
Spill Contingency & Decontamination
Because 3,4,5-Pyridinetriol oxidizes to dark pigments, spills can cause persistent staining if not treated immediately.
Self-Validating Cleanup System:
-
Containment: Isolate the area.
-
Absorption: Cover liquid spills with vermiculite or sand.
-
Decontamination (The "Secret" Step):
-
If the spill area turns brown/black (oxidation), apply a reducing agent solution (e.g., 10% Sodium Bisulfite or Ascorbic Acid ).
-
Validation: The color should fade or lighten, indicating the quinones are reduced back to phenols or water-soluble species.
-
-
Final Wash: Clean the surface with soap and water. Check pH of the surface with a strip to ensure neutral residues.
References
-
National Institutes of Health (NIH) - PubChem. Pyridine and Pyridinol Safety Data. Retrieved from [Link] (Analogous structure data).
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link].
-
European Chemicals Agency (ECHA). Substance Information: Pyridine Derivatives.[3] Retrieved from [Link].[3]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling 3,4,5-Pyridinetriol
Executive Summary & Operational Context
3,4,5-Pyridinetriol (often encountered as a solid intermediate in pharmaceutical synthesis) presents a dual challenge: biological activity inherent to pyridine derivatives and high susceptibility to oxidative degradation. While often classified as an irritant (H315, H319, H335), the structural similarity to polyphenols necessitates strict dust control to prevent both respiratory sensitization and product contamination.
The Golden Rule: Treat this compound as a potent respiratory sensitizer and contact toxin . The pyridine ring facilitates lipid transport, potentially carrying the hydroxylated payload across the dermal barrier.
Risk Assessment & Hazard Profiling
Before selecting PPE, you must understand the "Why" behind the protection.
| Hazard Category | Specific Risk | Mechanism of Action |
| Inhalation (Primary) | Fine Particulate Dust | Irritation of mucous membranes; potential systemic absorption via alveolar capillaries. |
| Dermal Absorption | Solvent-Facilitated Transport | While the solid is less permeating, solutions (especially in DMSO or Methanol) can carry the compound through standard nitrile gloves. |
| Chemical Stability | Oxidative Degradation | The 3,4,5-trihydroxy motif is electron-rich and prone to oxidation (browning) upon exposure to air/moisture, compromising assay data. |
PPE Selection Matrix
Standard laboratory coats and safety glasses are the minimum baseline. The following are specific upgrades required for this compound.
A. Hand Protection Strategy
Critical Insight: Standard thin-mil nitrile gloves offer poor protection against liquid pyridine bases. However, for solid 3,4,5-Pyridinetriol, the risk is mechanical transfer.
| State of Matter | Primary Glove Material | Secondary Layer | Rationale |
| Solid / Powder | Nitrile (0.11 mm / 4 mil) | None required | Sufficient barrier against dry particulates. |
| Solution (Organic) | Laminate (Silver Shield) | Outer Nitrile (for dexterity) | If dissolved in penetrating solvents (e.g., DCM, Pyridine), nitrile fails in <5 mins. Laminate provides >4 hrs protection. |
| Solution (Aqueous) | Double Nitrile (High Cuff) | Inner: Colored Indicator | Visual breach detection is vital for aqueous basic solutions. |
B. Respiratory Protection[1][2]
-
Routine Handling: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood .
-
Outside Hood (Spill Cleanup/Maintenance): A P100 Particulate Respirator (Full face preferred to protect eyes) is mandatory. Simple surgical masks provide zero protection against chemical dust.
Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Operational Setup
-
Static Control: 3,4,5-Pyridinetriol powder is often electrostatic. Place an ionizing bar or anti-static gun near the balance to prevent "flying powder" which bypasses containment.
-
Oxygen Exclusion: If the reagent is dark brown/black, it has oxidized. For critical assays, handle under an inert atmosphere (Nitrogen/Argon balloon or glovebox).
Phase 2: Active Handling (Weighing & Transfer)
-
Donning: Put on inner nitrile gloves, then lab coat, then outer gloves (taped to cuffs if handling >5g).
-
The "Closed Transfer" Technique:
-
Tare the receiving vial with its cap on.
-
Open the source container only inside the fume hood.
-
Transfer solid using a disposable anti-static spatula.
-
Immediately recap both source and receiver before removing from the hood.
-
Why? This prevents the "wake effect" (air turbulence from walking) from pulling dust out of the vial.
-
Phase 3: Decontamination & Waste
-
Solvent Wipe: Wipe down the balance area with a paper towel dampened with Methanol .
-
Note: Water alone may not solubilize the organic residues effectively; Methanol ensures the pyridine derivative is lifted.
-
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand, turning it inside out) to ensure no outer surface touches skin.
-
Disposal: Segregate as Solid Organic Hazardous Waste . Do not mix with oxidizers (e.g., Nitric acid waste) due to the reducing nature of the polyphenol structure.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for safe handling based on the physical state of the reagent.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the critical escalation to laminate gloves when aggressive solvents are involved.
Emergency Response (Self-Validating Systems)
A self-validating system means the safety check is built into the workflow.
-
Skin Contact:
-
Immediate Action: Wash with soap and water for 15 minutes.
-
Validation: If the skin feels "soapy" or "slimy" after washing (and you didn't use soap yet), the base is still present. Continue washing.
-
-
Spill (Solid):
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels (to dampen), then scoop.
-
Validation: Use a UV lamp (365nm) if available; many pyridine derivatives fluoresce or appear as dark spots against fluorescent backgrounds, confirming cleanup.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
